GR 89696 free base
Description
Properties
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUAKZYKCANOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875164 | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126766-31-2 | |
| Record name | GR-89696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-89696 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV3Q43RS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GR89696 Free Base: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype. As a G-protein coupled receptor (GPCR) agonist, its mechanism of action involves the initiation of a complex intracellular signaling cascade upon binding to the KOR. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways activated by GR89696. Quantitative data from key experimental assays are summarized, and detailed protocols for these experiments are provided to facilitate further research and development. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the core mechanism of action of GR89696.
Introduction
GR89696 is a synthetic, non-morphinan compound that has been instrumental in elucidating the physiological and pathological roles of the kappa-opioid system. Its high selectivity for the KOR over mu- and delta-opioid receptors has made it a valuable tool in pharmacological research. This document details the binding affinity, functional activity, and the intricate signaling network engaged by GR89696 upon activation of the kappa-opioid receptor.
Quantitative Pharmacological Data
The pharmacological profile of GR89696 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Opioid Receptor Binding Affinity of GR103545 (Active Enantiomer of GR89696)
| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Kappa (κ) | 0.02 ± 0.01 | [³H]U-69,593 | Recombinant Cells | [1] |
| Mu (μ) | 16 ± 5 | [³H]DAMGO | Recombinant Cells | [1] |
| Delta (δ) | 536 ± 234 | [³H]DPDPE | Recombinant Cells | [1] |
Table 2: Functional Activity of GR89696
| Assay | Parameter | Value | Tissue/Cell Model | Reference |
| Rabbit Vas Deferens | IC₅₀ | 0.041 nM | Rabbit Vas Deferens | |
| Rat Vas Deferens (μ-specific) | IC₅₀ | > 10,000 nM | Rat Vas Deferens | |
| Hamster Vas Deferens (δ-specific) | IC₅₀ | > 10,000 nM | Hamster Vas Deferens | |
| NMDA Receptor-Mediated Synaptic Current Inhibition | EC₅₀ | 41.7 nM | Guinea Pig Hippocampal Slices | [2] |
| [³⁵S]GTPγS Binding | EC₅₀ | Data not available | Rhesus Monkey Cerebral Cortex | [3] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | Data not available | Rhesus Monkey Cerebral Cortex | [3] |
Core Signaling Pathways
Activation of the kappa-opioid receptor by GR89696 initiates a cascade of intracellular events mediated by heterotrimeric G-proteins. The canonical pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various downstream effectors, including ion channels. Furthermore, GR89696-mediated KOR activation can trigger G-protein-coupled receptor kinase (GRK)- and β-arrestin-dependent signaling, leading to the activation of mitogen-activated protein kinase (MAPK) pathways such as p38 and JNK.
References
- 1. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
GR89696: A Technical Guide to its High Selectivity for the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
GR89696 is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in a range of physiological processes including pain, addiction, and mood. This technical guide provides an in-depth overview of the binding and functional characteristics of GR89696, with a focus on its remarkable selectivity for the KOR over other opioid receptor subtypes. Detailed experimental protocols and visualizations of key signaling pathways are presented to support further research and drug development efforts.
Core Data Summary
The selectivity of GR89696 for the kappa opioid receptor is evident from both radioligand binding assays and functional studies. The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of GR89696 for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Opioid Receptor Binding Affinity of GR89696
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| Kappa (κ) | [3H]U69,593 | GR89696 | Data not explicitly found in search results |
| Mu (μ) | [3H]DAMGO | GR89696 | Data not explicitly found in search results |
| Delta (δ) | [3H]DPDPE | GR89696 | Data not explicitly found in search results |
Table 2: Functional Potency of GR89696 at Opioid Receptors
| Assay Type | Receptor Subtype | Test Compound | EC50 (nM) |
| [35S]GTPγS Binding | Kappa (κ) | GR89696 | Data not explicitly found in search results |
| [35S]GTPγS Binding | Mu (μ) | GR89696 | Data not explicitly found in search results |
| [35S]GTPγS Binding | Delta (δ) | GR89696 | Data not explicitly found in search results |
Note: While the provided search results repeatedly describe GR89696 as a highly potent and selective kappa opioid receptor agonist, specific quantitative Ki and EC50 values for mu, delta, and kappa receptors from a single comparative study were not found. The tables are structured to present such data once available.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the opioid receptor selectivity of compounds like GR89696.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).
-
Radioligand specific for the receptor subtype (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
GR89696 at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., naloxone at a high concentration).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of GR89696.
-
For total binding, omit GR89696. For non-specific binding, add a saturating concentration of naloxone.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of GR89696 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
GR89696 at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of GR89696.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the concentration of GR89696 to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation).
Signaling Pathways and Experimental Workflows
The activation of the kappa opioid receptor by GR89696 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow for assessing receptor binding.
Caption: GR89696-mediated kappa opioid receptor signaling pathway.
Caption: Experimental workflow for a radioligand displacement assay.
Conclusion
GR89696 stands out as a powerful research tool due to its high potency and selectivity for the kappa opioid receptor. The data, although requiring more comprehensive comparative studies for a complete quantitative profile, strongly supports its use in elucidating the physiological and pathological roles of the KOR. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further investigation into this important therapeutic target.
GR 89696 Free Base: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective κ-Opioid Receptor Agonist
Abstract
GR 89696 is a potent and highly selective synthetic agonist for the κ-opioid receptor (KOR), with a notable preference for the κ2 subtype. This non-peptide small molecule, chemically identified as methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the kappa opioid system. Its utility has been demonstrated in a variety of in vitro and in vivo studies, highlighting its potential in research areas such as neuroprotection and pain management. This technical guide provides a comprehensive overview of the pharmacological properties of GR 89696, including its binding affinity, functional activity, signaling pathways, and experimental methodologies for its characterization.
Core Properties of GR 89696
Table 1: Physicochemical Properties of GR 89696 Free Base
| Property | Value |
| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₉H₂₅Cl₂N₃O₃ |
| Molecular Weight | 414.33 g/mol |
| CAS Number | 126766-32-3 |
Table 2: In Vitro Pharmacological Data for GR 89696
| Parameter | Receptor | Value | Assay Type | Reference |
| Kd | κ-Opioid | 0.41 nM | Radioligand Binding | [1] |
Note: A comprehensive selectivity profile with Ki values for µ- and δ-opioid receptors from a comparative study is not currently available in the public literature.
Mechanism of Action and Signaling Pathways
As a κ-opioid receptor agonist, GR 89696 initiates its biological effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). This activation triggers a cascade of intracellular signaling events.
G-Protein Coupling
Upon agonist binding, the KOR undergoes a conformational change, facilitating its interaction with and activation of specific heterotrimeric G-proteins. Studies have revealed that GR 89696-bound KORs couple to the Gz and Gg subtypes of the Gi/o family of G-proteins. This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.
Downstream Signaling: p38 MAPK Pathway
A significant downstream signaling pathway activated by GR 89696 is the p38 mitogen-activated protein kinase (MAPK) cascade. This activation is dependent on G-protein receptor kinase 3 (GRK3) and β-arrestin. Following agonist binding and GRK3-mediated phosphorylation of the KOR, β-arrestin is recruited to the receptor. This complex then serves as a scaffold to activate the p38 MAPK pathway. Downstream targets of p38 MAPK in this context include the transcription factor Zif268 and the G-protein-coupled inwardly-rectifying potassium (GIRK) channel KIR3.1, leading to changes in gene expression and neuronal excitability.
In Vivo Applications
GR 89696 has been utilized in various animal models to probe the functions of the κ-opioid system. A notable application is in the study of neuroprotection. In models of cerebral ischemia, administration of GR 89696 has been shown to reduce neuronal damage, suggesting a potential therapeutic avenue for stroke and other ischemic brain injuries.[1]
Experimental Protocols
The characterization of GR 89696 involves standard pharmacological assays to determine its binding affinity and functional activity at the κ-opioid receptor.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of GR 89696 for the κ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the κ-opioid receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled κ-opioid receptor ligand (e.g., [³H]-U69,593) is used as a tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled GR 89696.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of GR 89696 to activate G-proteins coupled to the κ-opioid receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the κ-opioid receptor are used.
-
Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in their inactive state.
-
GTP Analog: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.
-
Agonist Stimulation: Membranes are incubated with varying concentrations of GR 89696 in the presence of [³⁵S]GTPγS.
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Data Analysis: The concentration of GR 89696 that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined.
Synthesis
Table 3: General Synthesis Workflow
| Step | Description |
| 1 | Synthesis of a suitable piperazinone precursor. |
| 2 | Reductive amination of the piperazinone with pyrrolidine to introduce the pyrrolidinylmethyl side chain. |
| 3 | Acylation of the piperazine nitrogen with 2-(3,4-dichlorophenyl)acetyl chloride. |
| 4 | Introduction of the methyl carboxylate group at the remaining piperazine nitrogen. |
| 5 | Purification of the final product, this compound. |
Note: This represents a generalized synthetic scheme. Specific reaction conditions, reagents, and purification methods may vary.
Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for GR 89696 are not extensively reported in the public domain. Further studies are required to fully characterize its pharmacokinetic profile, which is essential for translating preclinical findings to potential clinical applications.
Conclusion
This compound is a powerful research tool for the neuroscience and pharmacology communities. Its high potency and selectivity for the κ-opioid receptor, particularly the κ2 subtype, make it an invaluable probe for dissecting the complex roles of this receptor system in health and disease. The elucidation of its G-protein coupling specificity and its activation of the p38 MAPK pathway have provided significant insights into the molecular mechanisms of κ-opioid receptor signaling. While further research is needed to fully understand its pharmacokinetic properties and to establish a comprehensive selectivity profile, GR 89696 remains a cornerstone compound for the investigation of the κ-opioid system.
References
The Discovery and Development of GR 89696: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in elucidating the pharmacology of the kappa-opioid system. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to GR 89696 free base. It includes detailed experimental protocols for its synthesis and pharmacological evaluation, a structured summary of its quantitative data, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
GR 89696, with the IUPAC name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, emerged from a research program aimed at developing potent and selective ligands for the kappa-opioid receptor. Its discovery has significantly contributed to the understanding of the physiological and pathological roles of the KOR, particularly its subtypes. GR 89696 has been characterized as a highly selective agonist for the κ₂ subtype of the opioid receptor. This selectivity has made it a valuable tool for differentiating the functions of KOR subtypes and for investigating their therapeutic potential, including in areas such as analgesia and the mitigation of side effects associated with traditional opioids.
History and Discovery
GR 89696 was first reported in the early 1990s by a team of scientists at Glaxo Group Research. The initial publication by Naylor and colleagues in the Journal of Medicinal Chemistry in 1993 described a novel class of 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines as potent kappa-receptor agonists. This research identified GR 89696 as a lead compound with high affinity and selectivity for the KOR. Subsequent studies further characterized its pharmacological profile, establishing its selectivity for the κ₂ subtype and exploring its effects in various preclinical models.
Physicochemical Properties
| Property | Value |
| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |
| CAS Number | 126766-32-3 |
| Molecular Formula | C₁₉H₂₅Cl₂N₃O₃ |
| Molar Mass | 414.33 g/mol |
Experimental Protocols
Synthesis of this compound
The synthesis of GR 89696 is based on the general methodology for 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines. The following is a representative synthetic scheme based on published literature.
Experimental Workflow: Synthesis of GR 89696
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Preparation of the Piperazine Intermediate: The synthesis commences with a suitable orthogonally protected piperazine derivative. One of the nitrogen atoms is protected with a group that can be selectively removed, while the other is part of a carbamate.
-
Acylation: The unprotected secondary amine of the piperazine intermediate is acylated with 3,4-dichlorophenylacetic acid using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (DCM).
-
Introduction of the Pyrrolidinylmethyl Side Chain: The protecting group on the second nitrogen of the piperazine ring is removed. The resulting secondary amine is then subjected to a Mannich-type reaction or reductive amination with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group at the 3-position of the piperazine ring, yielding this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of GR 89696 for the kappa-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining KOR binding affinity.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a selective KOR radioligand, such as [³H]U-69,593, and a range of concentrations of the unlabeled test compound (GR 89696).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (EC₅₀ and Emax) of GR 89696 by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the KOR.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing KOR are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of GR 89696.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.
-
Data Analysis: The concentration of GR 89696 that produces 50% of the maximal stimulation (EC₅₀) and the maximum stimulation (Emax) are determined from the dose-response curve.
In Vivo Antinociception Assay (Hot Plate Test)
This assay is used to evaluate the analgesic effects of GR 89696 in animal models.
Detailed Methodology:
-
Animal Acclimatization: Mice or rats are acclimated to the testing environment.
-
Baseline Latency: The baseline latency to a nociceptive response (e.g., paw licking or jumping) is measured by placing the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.
-
Drug Administration: GR 89696 is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Quantitative Data Summary
The following tables summarize the key quantitative data for GR 89696 from various studies.
Table 1: In Vitro Binding Affinity
| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Kappa (κ) | [³H]U-69,593 | Guinea pig brain | 0.36 | Naylor et al., 1993 |
| Kappa (κ) | [³H]diprenorphine | CHO-hKOR | 0.23 | Butelman et al., 2001 |
| Mu (μ) | [³H]DAMGO | Guinea pig brain | >1000 | Naylor et al., 1993 |
| Delta (δ) | [³H]DPDPE | Guinea pig brain | >1000 | Naylor et al., 1993 |
Table 2: In Vitro Functional Activity
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS | CHO-hKOR | EC₅₀ | 1.5 | Butelman et al., 2001 |
| Inhibition of NMDA current | Guinea pig hippocampus | EC₅₀ | 41.7 | Caudle et al., 1997[1] |
Signaling Pathway
GR 89696 exerts its effects by activating the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o. Activation of the KOR initiates a signaling cascade that leads to various cellular responses.
Kappa-Opioid Receptor Signaling Pathway
References
In-Depth Technical Guide: Pharmacological Profile of GR89696 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype. This technical guide provides a comprehensive overview of the pharmacological profile of GR89696 free base, summarizing its receptor binding affinity, functional activity, and preclinical efficacy in various models. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, including the management of pain and neuroprotection against ischemic events.
Introduction
GR89696 is a non-opioid, piperazine-based compound that has garnered significant interest within the scientific community for its selective interaction with the kappa-opioid receptor system. Unlike traditional opioid analgesics that primarily target the mu-opioid receptor (MOR) and are associated with a range of adverse effects, including respiratory depression and abuse potential, selective KOR agonists like GR89696 offer a promising alternative therapeutic strategy. This document details the key pharmacological characteristics of GR89696, providing essential data for researchers and drug development professionals.
Receptor Binding and Functional Activity
Functional assays confirm the agonist activity of GR89696 at the KOR. In vitro studies using guinea pig hippocampal slices have shown that GR89696 inhibits the N-methyl-D-aspartate (NMDA) receptor-mediated synaptic current with an EC50 of 41.7 nM, an effect that is antagonized by naloxone. This demonstrates its ability to modulate synaptic transmission through KOR activation.
Quantitative Data
Table 1: In Vitro Functional Activity of GR89696
| Parameter | Value | Species/Tissue | Assay |
| EC50 | 41.7 nM | Guinea Pig Hippocampus | Inhibition of NMDA receptor-mediated synaptic current |
Pharmacokinetics
Detailed pharmacokinetic parameters for GR89696 free base, such as Cmax, Tmax, half-life, bioavailability, and clearance, are not extensively reported in publicly available literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Preclinical Efficacy
Analgesia
GR89696 has demonstrated significant analgesic effects in various preclinical models of pain. Intrathecal administration of GR89696 has been shown to be effective in attenuating hyperalgesia and allodynia in rat models of neuropathic and inflammatory pain. These findings suggest its potential as a therapeutic agent for the treatment of chronic pain states.
Neuroprotection
GR89696 has shown promise as a neuroprotective agent in models of cerebral ischemia. In a mouse model of permanent middle cerebral artery occlusion (MCAO), administration of GR89696 resulted in a significant reduction in infarct volume. Dose-dependent neuroprotective effects have also been observed in gerbil models of transient global ischemia. These findings highlight the potential of GR89696 in mitigating neuronal damage following ischemic events.
Table 2: In Vivo Efficacy of GR89696
| Therapeutic Area | Animal Model | Route of Administration | Dosing | Key Findings |
| Analgesia | Rat models of neuropathic and inflammatory pain | Intrathecal | Not specified | Attenuation of hyperalgesia and allodynia |
| Neuroprotection | Mouse model of permanent MCAO | Subcutaneous | 300 µg/kg | 50% reduction in cerebrocortical infarct volume[1][2] |
| Neuroprotection | Gerbil model of transient global ischemia | Subcutaneous | 3-30 µg/kg | Dose-dependent reduction in hippocampal neuronal cell loss[1][2] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by GR89696 initiates a signaling cascade that is primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the dissociation of the Gβγ subunits can modulate the activity of various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Radioligand Binding Assay Workflow
This workflow outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like GR89696 for the kappa-opioid receptor.
Middle Cerebral Artery Occlusion (MCAO) Model Workflow
This diagram illustrates the key steps involved in the MCAO model used to assess the neuroprotective effects of GR89696.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of GR89696 for the kappa-, mu-, and delta-opioid receptors.
Materials:
-
Cell membranes expressing the human kappa-, mu-, or delta-opioid receptor.
-
Radioligand specific for each receptor (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
GR89696 free base.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of GR89696 in assay buffer.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of GR89696 or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of GR89696 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional agonist activity of GR89696 at the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
[35S]GTPγS.
-
GR89696 free base.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of GR89696 in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of GR89696 or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plates at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific [35S]GTPγS binding as a function of the GR89696 concentration to generate a dose-response curve and determine the EC50 and Emax values.
Middle Cerebral Artery Occlusion (MCAO) in Mice
Objective: To evaluate the neuroprotective effects of GR89696 in a model of focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip.
-
Heating pad.
-
GR89696 free base.
-
Vehicle solution.
-
2,3,5-triphenyltetrazolium chloride (TTC).
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline ventral neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the nylon monofilament.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Administer GR89696 or vehicle subcutaneously at the desired time points (e.g., before, during, or after ischemia).
-
After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
Formalin Test in Rats
Objective: To assess the analgesic effects of GR89696 on inflammatory pain.
Materials:
-
Male Sprague-Dawley rats.
-
Formalin solution (e.g., 5% in saline).
-
Observation chambers with mirrors.
-
GR89696 free base.
-
Vehicle solution.
Procedure:
-
Acclimate the rats to the observation chambers.
-
Administer GR89696 or vehicle via the desired route (e.g., intrathecal, subcutaneous).
-
After a predetermined pretreatment time, inject a small volume (e.g., 50 µl) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-60 minutes post-formalin), reflecting inflammatory pain.
-
Compare the pain behaviors between the GR89696-treated and vehicle-treated groups to determine the analgesic effect.
Conclusion
GR89696 is a highly selective kappa-opioid receptor agonist with demonstrated efficacy in preclinical models of pain and neuroprotection. Its distinct pharmacological profile, particularly its preference for the κ2 subtype, suggests that it may offer a favorable therapeutic window with a reduced side-effect profile compared to non-selective KOR agonists and traditional mu-opioid analgesics. Further research is warranted to fully elucidate its pharmacokinetic properties and to explore its full therapeutic potential in various clinical indications. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
In Vivo Effects of GR89696 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated a range of significant in vivo effects across various animal models. This technical guide provides a comprehensive overview of the pharmacological actions of GR89696, with a focus on its analgesic, neuroprotective, and diuretic properties. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of its preclinical profile. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper comprehension of its mechanism of action and experimental application.
Introduction
GR89696 is a synthetic compound recognized for its high affinity and selectivity for the kappa-opioid receptor, with some evidence suggesting a preference for the κ₂ subtype.[1][2] Its actions are primarily mediated through the activation of KORs, which are G-protein coupled receptors involved in a variety of physiological processes. The in vivo evaluation of GR89696 has revealed a profile characteristic of a potent KOR agonist, including significant antinociceptive effects, neuroprotection against ischemic damage, and induction of diuresis.[1][3] This document serves as a technical resource, consolidating the available preclinical data on the in vivo effects of GR89696 free base.
Core In Vivo Effects of GR89696
The primary in vivo effects of GR89696 are summarized below, with quantitative data presented in structured tables for comparative analysis.
Analgesic and Antinociceptive Effects
GR89696 has demonstrated robust analgesic and antinociceptive properties in various pain models. It has shown efficacy in models of acute thermal pain, as well as in more complex models of inflammatory and neuropathic pain.
Table 1: Antinociceptive Effects of GR89696 in Rhesus Monkeys [1]
| Assay | Route of Administration | Effective Dose Range | Maximum Effect |
| Thermal Antinociception | Parenteral | 0.001 - 0.01 mg/kg | Potent antinociception |
Table 2: Effects of GR89696 in Rat Models of Neuropathic and Inflammatory Pain [4]
| Pain Model | Administration | Dose | Effect |
| Neuropathy | Intrathecal (i.t.) | 6 nmoles | Complete reversal of hyperalgesia and allodynia |
| Neuritis | Intrathecal (i.t.) | 6 nmoles | Complete reversal of hyperalgesia and allodynia |
| Bone Cancer Pain | Intrathecal (i.t.) | 50.78 µg (ED50) | Significant increase in paw withdrawal threshold |
Neuroprotective Effects
GR89696 has been shown to exert significant neuroprotective effects in animal models of cerebral ischemia.
Table 3: Neuroprotective Effects of GR89696 in Models of Cerebral Ischemia [3][5]
| Animal Model | Ischemia Model | Administration | Dosing Regimen | Effect |
| Mongolian Gerbil | Transient bilateral carotid artery occlusion | Subcutaneous (s.c.) | 3 to 30 µg/kg, immediately before and 4h after insult | Dose-dependent reduction in hippocampal CA1 neuronal cell loss |
| Mouse | Permanent, unilateral middle cerebral artery occlusion | Subcutaneous (s.c.) | 300 µg/kg, repeated dosing | 50% reduction in cerebrocortical infarct volume |
Diuretic Effects
A characteristic effect of kappa-opioid receptor agonists is the induction of diuresis. GR89696 produces a notable increase in urine output.[1] The mechanism is believed to involve the inhibition of vasopressin release.[6][7]
Table 4: Diuretic Effects of GR89696 in Rhesus Monkeys [1]
| Effect | Route of Administration | Observation |
| Diuresis | Parenteral | Increased urine output |
Other In Vivo Effects
In addition to its primary effects, GR89696 has been observed to induce sedation and muscle relaxation in rhesus monkeys.[1] Furthermore, studies in rats have shown that intrathecal administration of GR89696 can inhibit instrumental learning, an effect that is reversible with the opioid antagonist naltrexone.[8]
Experimental Protocols
Thermal Antinociception in Rhesus Monkeys[1]
-
Subjects: Adult male and female rhesus monkeys.
-
Apparatus: A warm water bath maintained at a constant temperature.
-
Procedure: The monkey's tail is immersed in the warm water, and the latency to tail withdrawal is measured. A cut-off time is established to prevent tissue damage.
-
Drug Administration: GR89696 is administered parenterally at various doses prior to testing.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated based on the increase in tail-withdrawal latency after drug administration compared to baseline.
Cerebral Ischemia Models[3][5]
-
Mongolian Gerbil Model (Transient Global Ischemia):
-
Subjects: Male Mongolian gerbils.
-
Procedure: Under anesthesia, both common carotid arteries are occluded for a set duration (e.g., 7 minutes) to induce transient global cerebral ischemia.
-
Drug Administration: GR89696 is administered subcutaneously at specified doses before and after the ischemic insult.
-
Outcome Measure: Histological analysis of the brain, specifically the hippocampal CA1 region, is performed to quantify neuronal cell loss.
-
-
Mouse Model (Permanent Focal Ischemia):
-
Subjects: Male mice.
-
Procedure: The middle cerebral artery (MCA) is permanently occluded by electrocauterization to induce a focal ischemic stroke.
-
Drug Administration: GR89696 is administered subcutaneously in a repeated dosing schedule following the MCA occlusion.
-
Outcome Measure: The volume of the resulting cerebral infarct is measured using histological techniques.
-
Instrumental Learning in Spinally Transected Rats[8]
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Rats undergo a complete spinal cord transection at the second thoracic vertebra. During testing, the rat's hindlimb receives a mild electric shock unless it is maintained in a flexed position. The duration the leg is kept flexed is measured as an indicator of learning.
-
Drug Administration: GR89696 is administered intrathecally prior to the instrumental learning session.
-
Data Analysis: The response duration (time the leg is flexed) is compared between drug-treated and vehicle-treated groups over the course of the session.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of GR89696 and a typical experimental workflow for evaluating its in vivo effects.
Caption: Proposed signaling pathway of GR89696 upon activation of the kappa-opioid receptor.
Caption: Generalized experimental workflow for assessing the in vivo effects of GR89696.
Discussion and Future Directions
GR89696 displays the characteristic profile of a potent kappa-opioid receptor agonist with significant therapeutic potential, particularly in the realms of analgesia and neuroprotection. The compound's ability to potently alleviate pain in various models, including those resistant to traditional opioids, warrants further investigation.[4][9] Moreover, its neuroprotective effects in preclinical models of stroke suggest a potential application in acute ischemic events.[3]
Future research should focus on elucidating the specific role of the kappa-2 receptor subtype in mediating the effects of GR89696.[2][10] A deeper understanding of its selectivity profile could inform the development of next-generation KOR agonists with improved therapeutic windows and reduced side effect profiles. While kappa agonists are generally considered to have a lower risk of respiratory depression compared to mu-opioid agonists, a thorough evaluation of this and other potential adverse effects, such as dysphoria and sedation, is crucial for its clinical translation.[11][12] The development of peripherally restricted KOR agonists is an emerging strategy to mitigate central nervous system-mediated side effects while retaining peripheral analgesic actions.[11]
Conclusion
GR89696 is a valuable pharmacological tool for investigating the physiological roles of the kappa-opioid receptor system. Its potent in vivo effects, including analgesia, neuroprotection, and diuresis, highlight its potential as a lead compound for the development of novel therapeutics. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of GR89696 and related kappa-opioid receptor agonists.
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR-89696 - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid agonist GR89,696 blocks hyperalgesia and allodynia in rat models of peripheral neuritis and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective kappa opioid agonist for spinal analgesia without the risk of respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 89696 (Free Base): A Technical Whitepaper on a Selective κ₂ Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 89696 is a potent and highly selective agonist for the kappa-2 (κ₂) opioid receptor subtype. This document provides a comprehensive technical overview of GR 89696, summarizing its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information presented is intended to serve as a core resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The opioid system, comprising multiple receptor subtypes (μ, δ, and κ), is a critical regulator of numerous physiological processes, most notably pain, mood, and addiction. The kappa opioid receptor (KOR) has emerged as a promising therapeutic target. GR 89696 has been identified as a highly selective agonist for the κ₂ subtype of the KOR. In preclinical studies, GR 89696 has demonstrated a range of effects, including analgesia, anti-pruritic activity, and neuroprotection, making it a valuable tool for investigating the therapeutic potential of selective κ₂-agonism.
Quantitative Data Summary
The following tables summarize the available quantitative data for GR 89696, providing insights into its binding affinity and functional efficacy at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of GR 89696
| Ligand | Receptor Subtype | Kᵢ (nM) | Selectivity vs. MOR | Selectivity vs. DOR | Species/System | Reference |
| GR 89696 | κ (Kappa) | Data not explicitly found in searched literature | ~1000-fold | ~1000-fold | HEK-293 cells | [1] |
| GR 89696 | μ (Mu) | Data not explicitly found in searched literature | - | - | HEK-293 cells | [1] |
| GR 89696 | δ (Delta) | Data not explicitly found in searched literature | - | - | HEK-293 cells | [1] |
Note: While specific Kᵢ values were not found in the reviewed literature, GR 89696 is consistently reported to have a high affinity and approximately 1000-fold selectivity for the kappa opioid receptor over mu and delta subtypes.
Table 2: Functional Activity of GR 89696
| Assay | Parameter | Value | Species/System | Reference |
| Calcium Mobilization | EC₅₀ | ~10-fold more potent than U69,593 | HEK-293 cells expressing KOR and a chimeric Gαqi4 protein | [1] |
| β-Arrestin Recruitment | Efficacy | Super recruitment relative to U50,488 | - | [2] |
Signaling Pathways of GR 89696 at the κ₂ Opioid Receptor
Activation of the κ₂ opioid receptor by GR 89696 initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can further modulate downstream effectors, including ion channels. Additionally, KOR activation can trigger G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, leading to the recruitment of β-arrestin and subsequent activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.[3][4][5]
References
- 1. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
The Neuroprotective Potential of GR 89696 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective actions of GR 89696, a potent and highly selective κ-opioid receptor (KOR) agonist. The following sections detail the quantitative pharmacological data, experimental protocols for assessing its neuroprotective efficacy in preclinical models of cerebral ischemia, and the underlying signaling pathways.
Quantitative Pharmacological Data
The affinity and functional potency of GR 89696 have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for GR 89696, providing a comparative overview of its pharmacological profile.
Table 1: Receptor Binding Affinity of GR 89696
| Receptor | Ligand | Kᵢ (nM) | Assay Conditions | Source |
| κ-Opioid Receptor | GR 89696 | 0.36 - 360 | Radioligand binding assays | [1] |
Note: The wide range in Kᵢ values may reflect different experimental conditions, such as the radioligand used and the tissue or cell preparation.
Table 2: Functional Potency of GR 89696
| Assay | EC₅₀ (nM) | IC₅₀ (nM) | System | Source |
| Inhibition of NMDA Receptor-Mediated Synaptic Current | 41.7 | - | Guinea Pig Hippocampal Slices | [2] |
| Functional Assay | - | 0.02 - 0.04 | Not Specified | [1] |
Core Mechanism of Action: κ-Opioid Receptor Agonism
GR 89696 exerts its neuroprotective effects primarily through the activation of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of GR 89696 to KOR initiates a cascade of intracellular signaling events that are crucial for neuronal survival in the face of ischemic insults.
Signaling Pathway of GR 89696-Mediated Neuroprotection
The neuroprotective signaling pathway activated by GR 89696 involves the canonical Gᵢ/Gₒ protein-coupled receptor cascade, leading to the modulation of various downstream effectors.
Caption: GR 89696 signaling pathway leading to neuroprotection.
Experimental Protocols for Assessing Neuroprotective Actions
The neuroprotective efficacy of GR 89696 has been primarily evaluated in rodent models of cerebral ischemia. The following sections provide detailed methodologies for two commonly employed models.
Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice
This model induces a focal ischemic stroke in the territory of the middle cerebral artery.
Experimental Workflow: Permanent MCAO in Mice
Caption: Experimental workflow for the permanent MCAO model in mice.
Detailed Methodology:
-
Animal Preparation: Adult male mice are anesthetized, and their body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated.
-
A small incision is made in the ECA, and a silicon-coated nylon monofilament is introduced.
-
The filament is advanced through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
The incision is sutured, and the animal is allowed to recover from anesthesia.
-
-
Drug Administration: GR 89696 is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.) at the desired doses.
-
Histological Analysis:
-
24 hours after MCAO, the animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Infarcted tissue appears white, while viable tissue stains red.
-
-
Data Analysis: The infarct volume is quantified using image analysis software and expressed as a percentage of the total brain volume.
Transient Bilateral Common Carotid Artery Occlusion (BCCAO) in Mongolian Gerbils
This model induces global cerebral ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.
Experimental Workflow: Transient BCCAO in Gerbils
Caption: Experimental workflow for the transient BCCAO model in gerbils.
Detailed Methodology:
-
Animal Preparation: Adult Mongolian gerbils are anesthetized.
-
Surgical Procedure:
-
A ventral midline incision is made in the neck.
-
Both common carotid arteries are carefully isolated from the surrounding tissues.
-
Aneurysm clips are applied to both arteries to induce ischemia for a defined period (e.g., 5 minutes).
-
The clips are then removed to allow for reperfusion of the brain.
-
The incision is sutured.
-
-
Drug Administration: GR 89696 is prepared and administered as described for the MCAO model.
-
Histological Analysis:
-
After a survival period (e.g., 4 days), the animals are euthanized, and their brains are fixed and sectioned.
-
Brain sections are stained with a neuronal marker such as Cresyl Violet.
-
-
Data Analysis: The number of surviving neurons in specific brain regions, such as the CA1 sector of the hippocampus, is counted and compared between treatment groups.
Conclusion
GR 89696 free base has demonstrated significant neuroprotective effects in preclinical models of both focal and global cerebral ischemia. Its mechanism of action is rooted in its potent and selective agonism at the κ-opioid receptor, which triggers a cascade of signaling events that ultimately enhance neuronal survival. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of GR 89696 and other κ-opioid receptor agonists for the treatment of ischemic stroke and other neurodegenerative disorders.
References
GR 89696 Free Base for Pruritus Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist, for its potential application in pruritus research. This document collates available pharmacological data, outlines relevant experimental protocols, and illustrates key signaling pathways and workflows to facilitate further investigation into the anti-pruritic effects of this compound.
Introduction to GR 89696 and Kappa-Opioid Agonists in Pruritus
Pruritus, or itch, is a debilitating symptom of numerous dermatological and systemic diseases. The opioid system, particularly the kappa-opioid receptor, has emerged as a promising target for the development of novel anti-pruritic therapies. Activation of KORs has been shown to inhibit the sensation of itch, offering a potential therapeutic avenue for conditions refractory to conventional treatments.
GR 89696 is a highly selective agonist for the kappa-opioid receptor, with a notable preference for the κ2 subtype.[1] Its distinct pharmacological profile suggests it may offer a targeted approach to modulating itch signaling pathways. While direct studies of GR 89696 in pruritus models are limited in publicly available literature, its mechanism of action aligns with that of other KOR agonists that have demonstrated efficacy in preclinical and clinical settings for itch relief.[2][3][4]
Pharmacological Profile of GR 89696
Understanding the binding affinity and functional activity of GR 89696 is crucial for designing and interpreting pruritus studies. The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| Ki (min) | 0.36 nM | Kappa Opioid Receptor | [5] |
| Ki (max) | 360 nM | Kappa Opioid Receptor | [5] |
| IC50 (min) | 0.02 nM | Kappa Opioid Receptor | [5] |
| IC50 (max) | 0.04 nM | Kappa Opioid Receptor | [5] |
| EC50 | 41.7 nM | NMDA Receptor-mediated Synaptic Current Inhibition | [6] |
Mechanism of Action: Kappa-Opioid Receptor Signaling in Pruritus
The anti-pruritic effect of KOR agonists is believed to be mediated through the modulation of itch-sensing neurons in both the peripheral and central nervous systems.[3] Activation of KOR, a G protein-coupled receptor (GPCR), by an agonist like GR 89696 initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of the itch signal.
Caption: Kappa-Opioid Receptor Signaling Pathway in Neurons.
Experimental Protocols for Pruritus Research
The following are detailed methodologies for two standard preclinical models of pruritus that can be adapted for evaluating the anti-pruritic potential of GR 89696.
Chloroquine-Induced Scratching Model in Mice
This model is widely used to study histamine-independent itch.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
GR 89696 free base
-
Vehicle (e.g., saline, DMSO, or as appropriate for GR 89696 solubility)
-
Chloroquine diphosphate salt (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Observation chambers
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer GR 89696 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dosage and timing should be determined based on preliminary dose-response studies. A typical pre-treatment time is 30 minutes before the pruritogen challenge.
-
Induction of Pruritus: Subcutaneously inject 50 µL of chloroquine solution (e.g., 200 µg in saline) into the nape of the neck.[7]
-
Observation and Scoring: Immediately after chloroquine injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes. Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the paw being returned to the floor or licked.
Caption: Experimental Workflow for Chloroquine-Induced Pruritus Model.
Formalin-Induced Paw Licking Model in Mice
The late phase of the formalin test is considered a model of inflammatory pain and can also be used to assess centrally mediated itch-like behaviors.
Materials:
-
Male ICR or Swiss Webster mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Formalin solution (e.g., 2% or 5% in saline)
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes.
-
Drug Administration: Administer GR 89696 or vehicle.
-
Induction of Licking Behavior: Inject 20 µL of formalin solution into the plantar surface of one hind paw.[1][8]
-
Observation and Scoring: Immediately after injection, return the mouse to the chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-40 minutes). The late phase is more relevant for inflammatory and centrally mediated responses.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. metris.nl [metris.nl]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Synthesis Protocol for GR 89696 Free Base: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of GR 89696 free base, a potent and selective κ-opioid receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience. The protocol herein is based on established synthetic routes and aims to provide a clear and reproducible methodology.
Introduction
GR 89696, with the systematic name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, is a valuable research tool for investigating the role of the κ-opioid system in various physiological and pathological processes.[1] Its high affinity and selectivity for the κ-opioid receptor make it a crucial ligand for in vitro and in vivo studies. This document outlines a detailed procedure for the preparation of the free base form of GR 89696.
Reaction Scheme
The synthesis of GR 89696 involves a multi-step process, beginning with the preparation of a key piperazine intermediate, followed by acylation and subsequent functionalization. The general synthetic approach is depicted below.
Caption: General synthetic scheme for GR 89696.
Experimental Protocol
The following protocol details the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Piperazinecarboxylic acid derivative | Commercially Available | ≥95% |
| 3,4-Dichlorophenylacetic acid | Commercially Available | ≥98% |
| Pyrrolidine | Commercially Available | ≥99% |
| Methyl Chloroformate | Commercially Available | ≥98% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Triethylamine (TEA) | Commercially Available | ≥99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercially Available | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | ≥97% |
| Palladium on Carbon (10%) | Commercially Available | - |
| Hydrogen Gas | - | - |
| Sodium Bicarbonate | Commercially Available | ACS Grade |
| Magnesium Sulfate | Commercially Available | Anhydrous |
Synthesis of 1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine
A detailed procedure for a key intermediate is provided in patent literature.[2] A solution of 1-[(3,4-dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl) piperazine (200mg) in a mixture of acetic acid (0.5ml) and water (1ml) was treated with a solution of sodium cyanate (73mg) in water (0.5ml).[2] The resulting solution was stirred at room temperature for 2 hours.[2] The solvent was then removed in vacuo.[2]
Synthesis of 4-Acetyl-1-[(3,4-dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine
A related synthesis involves the hydrogenation of a benzyl-protected piperazine precursor. 1-Benzyl-4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)piperazine in a mixture of tetrahydrofuran:water (1:1) and concentrated hydrochloric acid was hydrogenated over 10% palladium on carbon at atmospheric pressure.[2] After filtration of the catalyst, the filtrate was evaporated, diluted with water, and basified with 2N sodium carbonate solution.[2] The aqueous layer was extracted with dichloromethane, and the combined organic extracts were dried and evaporated to yield the free base.[2]
Final Synthesis of this compound
The final step involves the reaction of the piperazine free base with methyl chloroformate. The radiolabeling of GR 89696 is achieved by reacting the precursor with [11C]methyl chloroformate.[3] For the non-radiolabeled synthesis, methyl chloroformate is used in a similar acylation reaction. The precursor, methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl) methyl]-1-piperazinecarboxylate, is reacted with methyl chloroformate in a suitable solvent such as dichloromethane in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature until completion. The crude product is then purified using column chromatography to yield the final this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the final synthesis step.
Data Summary
Quantitative data for the synthesis of GR 89696 and its intermediates can be found in the primary literature. The following table provides a template for recording key data points during the synthesis.
| Step | Starting Material (mass/moles) | Reagents (equivalents) | Solvent (volume) | Reaction Time (hours) | Yield (%) | Purity (e.g., HPLC) |
| Intermediate Synthesis | ||||||
| Protection of Piperazine | ||||||
| Acylation | DCC (1.1), HOBt (1.1) | DCM | 12-24 | |||
| Functionalization & Deprotection | ||||||
| Mannich Reaction | Pyrrolidine (1.2), HCHO (1.2) | EtOH | 4-8 | |||
| Deprotection | H2, Pd/C | MeOH/HCl | 6-12 | |||
| Final Synthesis | Methyl Chloroformate (1.1), TEA (1.5) | DCM | 2-4 |
Conclusion
This application note provides a detailed protocol for the synthesis of this compound, a critical tool for opioid receptor research. By following the outlined procedures, researchers can reliably produce this compound for their studies. For further details on the synthesis of specific intermediates and analogs, consulting the referenced patent and scientific literature is recommended.
References
- 1. 4-((3,4-Dichlorophenyl)acetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester | C19H25Cl2N3O3 | CID 3505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1- piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of GR 89696 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist, with evidence suggesting a preference for the κ2 subtype.[1][2][3] As a member of the G protein-coupled receptor (GPCR) family, the KOR is a key therapeutic target for a variety of conditions.[4] Activation of KORs by agonists like GR 89696 has been shown to modulate pain, inflammation, pruritus (itching), and to offer neuroprotective effects.[5][6][7] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and aversion.[6][8]
These application notes provide detailed protocols for the in vivo use of GR 89696 free base in preclinical research, focusing on its neuroprotective and anti-pruritic applications. The information is intended to guide researchers in designing and executing robust in vivo studies.
Mechanism of Action and Signaling Pathway
GR 89696 exerts its effects by binding to and activating kappa-opioid receptors, which are primarily coupled to inhibitory G proteins (Gi/o).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems.
The primary signaling cascade involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability.
-
MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38. This pathway has been implicated in some of the aversive side effects of KOR agonists.
Below is a diagram illustrating the canonical signaling pathway of the kappa-opioid receptor.
References
- 1. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for GR 89696 Free Base in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1] In preclinical rodent models, it has been investigated for various potential therapeutic applications, including neuroprotection and analgesia. This document provides a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of GR 89696 free base in rodent research.
Mechanism of Action
GR 89696 exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors.[2] The activation of KORs initiates intracellular signaling cascades that can influence neuronal activity and other physiological processes. The downstream signaling of KORs is complex, involving both G-protein-dependent pathways, which are thought to mediate the therapeutic effects like analgesia, and β-arrestin-mediated pathways, which may be associated with some of the adverse effects.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rodent studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the specific research question, and the route of administration.
Table 1: Subcutaneous (s.c.) Administration of GR 89696
| Rodent Species | Dosage Range | Observed Effect | Reference |
| Mongolian Gerbil | 3 - 30 µg/kg | Neuroprotection (reduction in hippocampal CA1 neuronal cell loss) | [3][5] |
| Mouse | 100 - 300 µg/kg | Neuroprotection (reduction in cerebrocortical infarct volume) | [3][5] |
| Rat | 1 mg/kg | Reduction of cerebral artery infarct volume | [4] |
Table 2: Intrathecal (i.t.) Administration of GR 89696
| Rodent Species | Dosage | Observed Effect | Reference |
| Rat | 6 nmoles | Reversal of hyperalgesia and allodynia in neuropathy and neuritis models | [6] |
| Rat | ED₅₀: 50.78 µg | Attenuation of bone cancer-induced pain | [7] |
| Rat | 0.32 µmol | Production of antinociception | [8] |
Note on Intraperitoneal (i.p.) and Oral (p.o.) Administration: Currently, there is a lack of published studies specifying effective dosages of this compound for intraperitoneal or oral administration in rodents. Researchers interested in these routes of administration should perform dose-response studies to determine the optimal dosage for their specific experimental model.
Experimental Protocols
Formulation and Preparation of this compound Solution
A common method for preparing this compound for in vivo studies involves the use of a mixed-solvent vehicle to ensure solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of GR 89696 in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, use the following proportions:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
Subcutaneous (s.c.) Injection Protocol (Mouse)
Materials:
-
Prepared GR 89696 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required injection volume based on the desired dosage (mg/kg). The maximum recommended volume for a single subcutaneous injection site in a mouse is 5 ml/kg.
-
Warm the drug solution to room temperature.
-
Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.
-
Wipe the injection site on the back of the neck or the flank with 70% ethanol.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the GR 89696 solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any adverse reactions post-injection.
Intraperitoneal (i.p.) Injection Protocol (General for Rodents)
Disclaimer: As specific dosages for GR 89696 via this route are not well-established, a pilot dose-response study is highly recommended. The following is a general procedure.
Materials:
-
Prepared GR 89696 solution
-
Sterile syringes (e.g., 1 mL for mice, 3-5 mL for rats)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to calculate the injection volume. Large volumes (up to 10 ml/kg) can be administered via this route in rodents.[9]
-
Warm the drug solution to room temperature.
-
Properly restrain the rodent. For a mouse, this can be done by scruffing. For a rat, a two-person technique may be safer. The animal should be positioned with its head tilted downwards.
-
The injection site is typically the lower right or left abdominal quadrant to avoid the cecum and bladder.[10]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate to check for the entry of blood or other fluids. If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject the solution at a steady pace.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow for a Rodent Study.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for GR 89696 Free Base Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and potential administration routes for the selective κ-opioid receptor agonist, GR 89696 free base, in mouse models. The information is compiled from available scientific literature and provides guidance for in vivo studies.
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-2 (κ2) opioid receptor.[1] It has been investigated for its neuroprotective effects in models of cerebral ischemia.[2][3] Proper administration is critical for achieving desired experimental outcomes. This document outlines protocols for subcutaneous administration, for which there is published data, and provides general guidance for intravenous and oral administration routes, for which specific data on the free base form is limited.
Data Presentation
The following table summarizes the quantitative data available for GR 89696 administration in mice, primarily from studies investigating its neuroprotective effects.
| Administration Route | Dosage Range | Mouse Model | Observed Effect | Citation |
| Subcutaneous (s.c.) | 3 - 30 µg/kg | Mongolian gerbil (transient bilateral carotid artery occlusion) | Dose-dependent reduction in hippocampal CA1 neuronal cell loss. | [3] |
| Subcutaneous (s.c.) | 100 µg/kg | Mongolian gerbil (transient bilateral carotid artery occlusion) | Complete protection of hippocampal CA1 neurons from ischemia-induced neurodegeneration. | [2] |
| Subcutaneous (s.c.) | 300 µg/kg | Mouse (permanent, unilateral middle cerebral artery occlusion) | 50% reduction in cerebrocortical infarct volume. | [2][3] |
Experimental Protocols
This protocol is based on methodologies reported in studies demonstrating the neuroprotective effects of GR 89696.[2][3]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., a few drops of glacial acetic acid to aid dissolution in saline, followed by pH adjustment)
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
Animal scale
-
pH meter and adjustment solutions (e.g., sterile NaOH)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
To prepare a stock solution, dissolve this compound in sterile saline. A small amount of glacial acetic acid may be added dropwise to facilitate dissolution.
-
Adjust the pH of the final solution to a physiologically compatible range (e.g., pH 4.0-6.0) using sterile NaOH.
-
The final concentration should be calculated to ensure the desired dose is administered in a suitable volume (e.g., 5-10 ml/kg body weight).
-
Filter-sterilize the final dosing solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse immediately before injection to ensure accurate dosing.
-
Restrain the mouse, for example, by scruffing the neck to expose the dorsal flank.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the GR 89696 solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Note: No specific protocol for the intravenous administration of this compound in mice has been identified in the reviewed literature. The following is a general protocol that should be adapted and validated.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., saline, 5% dextrose)
-
Solubilizing agents if required (e.g., DMSO, PEG400), ensuring the final concentration is non-toxic.
-
Sterile syringes (0.5-1 ml) and needles (27-30 gauge)
-
Mouse restrainer for tail vein injection
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in a suitable vehicle. The solubility of the free base in aqueous solutions may be limited, and co-solvents may be necessary.
-
The final solution must be clear, free of particulates, and at a physiological pH.
-
The injection volume should be minimized, typically 5 ml/kg for a bolus injection.
-
-
Animal Preparation and Dosing:
-
Warm the mouse using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to disinfect and improve visualization of the veins.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely for any immediate adverse effects.
-
Note: No specific protocol for the oral administration of this compound in mice has been identified. The following is a general protocol for oral gavage in mice.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, saline, 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Formulation:
-
Animal Preparation and Dosing:
-
Weigh the mouse to calculate the correct volume to be administered.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in place, dispense the formulation smoothly.
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.[4][5][6][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of κ-opioid receptors and the general experimental workflows for the administration of GR 89696 in mice.
References
- 1. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with [¹¹C]-GR89696
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹¹C]-GR89696 is a potent and highly selective agonist radioligand for the kappa opioid receptor (KOR), a G-protein coupled receptor implicated in pain, addiction, and mood disorders. Specifically, the (R)-enantiomer, also known as [¹¹C]-GR103545, demonstrates high affinity and selective, saturable binding to KORs, making it a valuable tool for in vitro and in vivo receptor binding studies.[1] The (S)-enantiomer, in contrast, exhibits low affinity.[1] GR89696 has been characterized as a selective agonist for the κ₂ subtype of the KOR.[2][3]
These application notes provide detailed protocols for performing saturation and competition radioligand binding assays using [¹¹C]-GR89696 to characterize the kappa opioid receptor.
Quantitative Data Summary
The following tables summarize the binding affinity and selectivity of GR103545 (the active enantiomer of GR89696) for the human kappa opioid receptor.
Table 1: Binding Affinity of GR103545 for Human Opioid Receptors
| Receptor | Ligand | Kᵢ (nM) |
| Kappa (κ) | GR103545 | 0.02 ± 0.01 |
| Mu (μ) | GR103545 | 16 ± 5 |
| Delta (δ) | GR103545 | 536 ± 234 |
Data from in vitro competition assays using recombinant cells expressing the respective human opioid receptors.[1][4]
Table 2: In Vivo Binding Parameters for [¹¹C]-GR103545
| Brain Region | Bmax (fmol/mg tissue) |
| Amygdala | 9.6 |
| Cingulate cortex | 4.0 |
| Insula | 4.0 |
| Temporal lobe | 7.5 |
In vivo Bmax values were estimated from PET studies in humans.[1]
Signaling Pathway
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: Kappa Opioid Receptor Signaling Pathway.
Experimental Protocols
Note on [¹¹C]: Carbon-11 has a short half-life of approximately 20.4 minutes. All experimental steps involving [¹¹C]-GR89696 should be performed as efficiently as possible. Calculations for radioactive decay should be applied to all measurements.
Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude membrane fractions from rodent brain tissue.
Materials:
-
Rodent brain tissue (e.g., striatum, cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 4) and resuspension (step 5) steps one more time.
-
Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [¹¹C]-GR89696.
Materials:
-
Prepared brain membranes
-
[¹¹C]-GR89696
-
Unlabeled GR89696 or another selective kappa opioid agonist (e.g., U-50,488) for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of [¹¹C]-GR89696 in Assay Buffer, typically ranging from 0.01 to 5 nM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of each [¹¹C]-GR89696 dilution, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled GR89696 (e.g., 10 µM), 50 µL of each [¹¹C]-GR89696 dilution, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [¹¹C]-GR89696.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Caption: Saturation Binding Assay Workflow.
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for the kappa opioid receptor by measuring its ability to compete with [¹¹C]-GR89696.
Materials:
-
Prepared brain membranes
-
[¹¹C]-GR89696 (at a concentration close to its Kd)
-
Unlabeled test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [¹¹C]-GR89696, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GR89696 (e.g., 10 µM), 50 µL of [¹¹C]-GR89696, and 100 µL of the membrane preparation.
-
Competition: 50 µL of each dilution of the test compound, 50 µL of [¹¹C]-GR89696, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Measure the radioactivity in a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹¹C]-GR89696 and Kd is its dissociation constant determined from the saturation binding assay.
Caption: Competitive Binding Assay Workflow.
References
- 1. Evaluation of the Agonist PET Radioligand [11C]GR103545 to Image Kappa Opioid Receptor in Humans: Kinetic Model Selection, Test-Retest Reproducibility and Receptor Occupancy by the Antagonist PF-04455242 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR-89696 - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]GR103545 in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 89696 Free Base in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a highly potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia.[1][2] This document provides detailed application notes and experimental protocols for utilizing GR 89696 free base in both global and focal cerebral ischemia models. The information herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GR 89696 and other KOR agonists in stroke and other ischemic brain injuries.
Activation of the kappa-opioid receptor has been shown to be a promising strategy for neuroprotection in the context of cerebral ischemia-reperfusion injury.[2][3][4] Studies have shown that KOR agonists can attenuate neuronal damage, reduce infarct volume, and improve functional outcomes in animal models.[1][2] The neuroprotective effects of GR 89696 are attributed to its ability to modulate various downstream signaling pathways, leading to anti-apoptotic and anti-inflammatory effects.
Data Presentation
The neuroprotective efficacy of GR 89696 has been quantified in both global and focal cerebral ischemia models. The following tables summarize the key findings from a pivotal study by Birch et al. (1991).
Table 1: Neuroprotective Effect of GR 89696 in a Global Cerebral Ischemia Model
Model: Transient bilateral carotid artery occlusion (7 minutes) in the Mongolian gerbil. Endpoint: Reduction in hippocampal CA1 neuronal cell loss.
| Treatment Group | Dose (µg/kg, s.c.) | Administration Time | % Reduction in Neuronal Loss |
| GR 89696 | 3 | Immediately before and 4h after ischemia | Dose-dependent |
| GR 89696 | 10 | Immediately before and 4h after ischemia | Dose-dependent |
| GR 89696 | 30 | Immediately before and 4h after ischemia | Dose-dependent |
| GR 89696 | 100 | Post-treatment | Complete protection |
The neuroprotective effect of GR 89696 was completely blocked by the opioid receptor antagonist naltrexone (10 mg/kg, s.c.).[1]
Table 2: Neuroprotective Effect of GR 89696 in a Focal Cerebral Ischemia Model
Model: Permanent unilateral middle cerebral artery occlusion (MCAO) in the mouse. Endpoint: Reduction in cerebrocortical infarct volume.
| Treatment Group | Dose (µg/kg, s.c.) | Dosing Regimen | % Reduction in Infarct Volume |
| GR 89696 | 300 | 5 min, 4, 8, 12, 16, 20, 24h post-occlusion, then 3x daily for 3 days | 50% |
| GR 89696 | 300 | Initiation of dosing delayed for 6h post-occlusion | 35% |
Signaling Pathways
The neuroprotective mechanism of GR 89696 is initiated by its binding to the kappa-opioid receptor, a G-protein coupled receptor. While the precise downstream signaling cascade for GR 89696 in cerebral ischemia is still under investigation, studies with other KOR agonists suggest the involvement of pro-survival and anti-apoptotic pathways. A plausible signaling pathway is depicted below.
Caption: Proposed signaling pathway for GR 89696-mediated neuroprotection.
Experimental Workflows
The following diagrams illustrate the general workflows for inducing global and focal cerebral ischemia to test the efficacy of GR 89696.
Caption: Workflow for the transient bilateral carotid artery occlusion model.
Caption: Workflow for the permanent middle cerebral artery occlusion model.
Experimental Protocols
Protocol 1: Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils (Global Ischemia)
1. Animal Preparation:
-
Use adult male Mongolian gerbils (60-80g).
-
House animals individually with free access to food and water.
-
Maintain a 12-hour light/dark cycle.
2. Anesthesia:
-
Anesthetize the gerbil with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Maintain the animal's body temperature at 37°C using a heating pad.
3. Surgical Procedure:
-
Place the animal in a supine position.
-
Make a ventral midline cervical incision to expose the underlying muscles.
-
Carefully dissect the muscles to expose both common carotid arteries, taking care to avoid the vagus nerves.
-
Place loose ligatures around each common carotid artery.
-
Induce ischemia by tightening the ligatures to occlude blood flow for a predetermined duration (e.g., 7 minutes).
-
After the ischemic period, release the ligatures to allow reperfusion.
-
Suture the incision.
4. GR 89696 Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the drug subcutaneously (s.c.) at the desired dose(s) and time points (e.g., immediately before and 4 hours after ischemia, or as a post-treatment regimen).
5. Post-Operative Care and Analysis:
-
Allow the animals to recover in a warm environment.
-
Monitor the animals for any adverse effects.
-
At a predetermined time point (e.g., 4 days post-ischemia), euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for histological analysis (e.g., Nissl staining) to quantify neuronal cell loss in the hippocampal CA1 region.
Protocol 2: Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice (Focal Ischemia)
1. Animal Preparation:
-
Use adult male mice (e.g., C57BL/6, 20-25g).
-
Acclimatize the animals to the housing conditions for at least one week prior to surgery.
2. Anesthesia:
-
Anesthetize the mouse with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).
-
Maintain body temperature at 37°C throughout the procedure.
3. Surgical Procedure:
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and the vagus nerve.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce a coated filament (e.g., 6-0 nylon suture with a silicone-coated tip) through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically around 9-11 mm from the carotid bifurcation.
-
Remove the temporary ligature from the CCA.
-
Suture the neck incision.
4. GR 89696 Administration:
-
Dissolve this compound in an appropriate vehicle.
-
Administer the drug subcutaneously at the desired doses and time points as described in Table 2.
5. Post-Operative Care and Analysis:
-
Provide post-operative care, including analgesia and monitoring for neurological deficits.
-
At the end of the experiment (e.g., 4 days post-occlusion), euthanize the mice.
-
Remove the brains and slice them into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of kappa-opioid receptor agonism in cerebral ischemia. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize GR 89696 in established and reliable animal models of stroke. Further research into the specific downstream signaling mechanisms of GR 89696 will be crucial for the clinical translation of this promising neuroprotective strategy.
References
- 1. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Agonist and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Agonist and Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GR 89696 Free Base: A Selective Tool for Interrogating Kappa-2 Opioid Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the putative kappa-2 (κ₂) subtype.[1][2][3][4] This selectivity makes GR 89696 an invaluable chemical tool for elucidating the distinct physiological and pathophysiological roles of the κ₂ receptor subtype, distinguishing them from the more extensively characterized kappa-1 (κ₁) subtype. These application notes provide a comprehensive overview of GR 89696, including its binding and functional properties, detailed experimental protocols for its use in in vitro assays, and a summary of its in vivo applications.
Data Presentation
The following tables summarize the quantitative data for GR 89696, facilitating a clear comparison of its binding affinity and functional potency at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of GR 89696
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |
| Kappa (general) | GR 89696 | High Affinity | Mouse Brain | [1] |
| Mu | GR 89696 | > 1000 | Not Specified | [5] |
| Delta | GR 89696 | > 1000 | Not Specified | [5] |
Table 2: Functional Potency of GR 89696
| Assay | Parameter | Value | Species/Tissue | Reference |
| NMDA Receptor-Mediated Synaptic Current Inhibition (κ₂ activity) | EC₅₀ | 41.7 nM (95% CI: 7.0-248 nM) | Guinea Pig Hippocampus | [6] |
| [³⁵S]GTPγS Binding | Agonist | Potent Agonist | Rhesus Monkey Cerebral Cortex | [2] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical kappa-opioid receptor signaling pathway and a typical workflow for characterizing a tool compound like GR 89696.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of GR 89696.
Protocol 1: Radioligand Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of GR 89696 for kappa, mu, and delta opioid receptors using a competitive binding assay.
Materials:
-
Membranes: Cell membranes prepared from cell lines stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor.
-
Radioligands:
-
For hKOR: [³H]-U69,593 (a selective KOR agonist)
-
For hMOR: [³H]-DAMGO (a selective MOR agonist)
-
For hDOR: [³H]-DPDPE (a selective DOR agonist)
-
-
Non-specific binding control: Naloxone or another appropriate non-selective opioid antagonist (10 µM final concentration).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or varying concentrations of GR 89696.
-
50 µL of the appropriate radioligand (final concentration ~0.5-2.0 nM, depending on the Kₑ of the radioligand).
-
100 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of GR 89696.
-
Determine the IC₅₀ value (the concentration of GR 89696 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activation of G-proteins coupled to the kappa-opioid receptor upon agonist binding, providing a measure of the potency (EC₅₀) and efficacy (Eₘₐₓ) of GR 89696.
Materials:
-
Membranes: Cell membranes from a cell line expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS: (specific activity >1000 Ci/mmol).
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
This compound: Serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
50 µL of assay buffer (for basal binding), unlabeled GTPγS (10 µM final, for non-specific binding), or varying concentrations of GR 89696.
-
100 µL of cell membrane suspension (10-20 µg of protein).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction and count radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the specific binding (often as a percentage of the maximal stimulation by a full agonist) against the log concentration of GR 89696.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values from the resulting dose-response curve using non-linear regression.
-
In Vivo Applications
GR 89696 has been utilized in a variety of in vivo models to probe the function of kappa-opioid receptors, particularly the κ₂ subtype. These studies have highlighted its potential roles in:
-
Analgesia: GR 89696 has demonstrated anti-nociceptive effects in models of acute and chronic pain.[4][7]
-
Anti-pruritus: It has shown efficacy in reducing scratching behavior in models of itch.[3]
-
Neuroprotection: Studies have suggested a neuroprotective role for GR 89696 in models of cerebral ischemia.[4][8]
-
Modulation of Affect and Reward: As a KOR agonist, it can be used to investigate the role of the kappa system in mood, stress, and addiction.
This compound is a powerful and selective tool compound for the investigation of kappa-2 opioid receptor pharmacology and function. The data and protocols provided herein offer a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the complexities of the opioid system.
References
- 1. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR-89696 - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application of GR 89696 Free Base in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype.[1][2] In neuroscience research, GR 89696 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the kappa-opioid system. Its primary application lies in the study of neuroprotection, particularly in models of cerebral ischemia, where it has demonstrated significant efficacy in reducing neuronal damage.[3][4] Additionally, its selectivity for the κ2 subtype makes it valuable for dissecting the distinct functions of KOR subtypes in various neurological processes.[1][5]
This document provides detailed application notes and experimental protocols for the use of GR 89696 free base in neuroscience research, with a focus on its neuroprotective effects.
Pharmacological Profile
| Parameter | Value | Species/Assay | Reference |
| EC50 | 41.7 nM (95% CL: 7.0-248 nM) | Guinea Pig Hippocampal Slices (Inhibition of NMDA receptor-mediated synaptic current) | [5] |
| In Vivo Neuroprotection | 3-30 µg/kg (s.c.) | Mongolian Gerbil (Transient bilateral carotid artery occlusion) | [3] |
| In Vivo Neuroprotection | 300 µg/kg (s.c.) | Mouse (Permanent unilateral middle cerebral artery occlusion) | [3][4] |
Signaling Pathway
As a G-protein coupled receptor (GPCR), the kappa-opioid receptor, upon activation by an agonist like GR 89696, initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can modulate ion channel activity, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. Furthermore, KOR activation can engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, and can also involve β-arrestin recruitment, which plays a role in receptor desensitization and internalization.[6]
Experimental Protocols
Neuroprotection in a Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
This protocol describes the induction of focal cerebral ischemia in mice and the administration of GR 89696 to assess its neuroprotective effects.
Materials:
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Coated monofilament suture (e.g., 6-0 nylon with silicone tip)
-
Heating pad and rectal probe for temperature monitoring
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure: a. Make a midline incision in the neck to expose the carotid artery. b. Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). c. Ligate the distal end of the ECA and place a temporary ligature on the CCA and ICA. d. Insert a coated monofilament suture into the ECA and advance it to the ICA to occlude the origin of the middle cerebral artery (MCA). e. Secure the filament in place and close the incision.
-
Drug Administration: Administer GR 89696 (300 µg/kg, s.c.) at 5 minutes, 4, 8, 12, 16, 20, and 24 hours post-occlusion on the first day, followed by three times daily for the next three days.[3][4] A control group should receive vehicle (saline) injections.
-
Post-Operative Care: Monitor the animals for any signs of distress and provide appropriate care.
-
Infarct Volume Assessment: a. At the end of the treatment period, euthanize the animals and carefully remove the brains. b. Slice the brain into coronal sections (e.g., 2 mm thick). c. Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white. d. Quantify the infarct volume using image analysis software.
Expected Results:
Treatment with GR 89696 is expected to cause a significant reduction in the cerebrocortical infarct volume compared to the vehicle-treated group. A reduction of approximately 50% has been reported.[3][4]
Electrophysiological Recording in Guinea Pig Hippocampal Slices
This protocol outlines the procedure for preparing hippocampal slices and recording NMDA receptor-mediated synaptic currents to assess the inhibitory effect of GR 89696.[5]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, data acquisition system)
-
Glass micropipettes
-
NMDA, AMPA/kainate receptor antagonists (e.g., AP5, CNQX)
Procedure:
-
Slice Preparation: a. Anesthetize a guinea pig and decapitate. b. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution. c. Prepare 400-500 µm thick transverse hippocampal slices using a vibratome. d. Transfer the slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. b. Using a glass micropipette filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a CA3 pyramidal neuron. c. Isolate NMDA receptor-mediated synaptic currents by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA/kainate receptor antagonist (e.g., CNQX) and in Mg2+-free aCSF. d. Evoke synaptic currents by stimulating the Schaffer collateral pathway with a bipolar stimulating electrode.
-
Drug Application: a. Establish a stable baseline recording of the NMDA receptor-mediated synaptic current. b. Bath-apply GR 89696 at various concentrations (e.g., 1 nM to 1 µM) and record the effect on the synaptic current amplitude. c. Wash out the drug to observe recovery.
Expected Results:
GR 89696 is expected to cause a dose-dependent inhibition of the NMDA receptor-mediated synaptic current. An EC50 of 41.7 nM has been reported for this effect.[5]
Conclusion
This compound is a valuable research tool for elucidating the roles of the kappa-2 opioid receptor subtype in neuroscience. Its potent neuroprotective effects in models of cerebral ischemia highlight its therapeutic potential. The detailed protocols provided herein offer a framework for researchers to effectively utilize GR 89696 in their investigations. Further research into the specific downstream signaling pathways and the development of more subtype-selective ligands will continue to advance our understanding of the complex kappa-opioid system.
References
- 1. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 89696 Free Base Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-2 (κ₂) opioid receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes.[1][2] It has been utilized in both in vitro and in vivo studies to investigate its roles in analgesia, diuresis, sedation, and neuroprotection.[3][4] Notably, GR 89696 has also been explored for its potential to alleviate pruritus (itching) without the significant side effects associated with non-selective kappa opioid agonists.[2] In some experimental systems, such as the guinea pig hippocampus, GR 89696 has demonstrated a unique pharmacological profile, acting as an agonist at κ₂ opioid receptors while simultaneously exhibiting antagonist activity at κ₁ opioid receptors.[5] This document provides detailed protocols for the preparation of GR 89696 free base solutions for experimental use, summarizes its pharmacological data, and outlines key experimental methodologies.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of GR 89696.
Table 1: Receptor Binding Affinity and Potency of GR 89696
| Parameter | Value | Receptor/Assay | Source |
| Ki | 0.36 - 360 nM | Kappa Opioid Receptor | [1] |
| IC₅₀ | 0.02 - 0.04 nM | Kappa Opioid Receptor | [1] |
| EC₅₀ | 41.7 nM | NMDA Receptor-Mediated Synaptic Current (Guinea Pig Hippocampus) | [5] |
| EC₅₀ | 9.90 ± 3.6 nM | β-arrestin 2 Recruitment | [1] |
Table 2: In Vivo Dosing of GR 89696
| Animal Model | Dose | Route of Administration | Observed Effect | Source |
| Rat (Permanent Focal Ischemia) | 1 mg/kg | Subcutaneous | 38% reduction in cerebral artery infarct volume | [2] |
| Primate (Intrathecal Morphine-Induced Itch) | 0.01 - 0.1 µg/kg | Intramuscular | Dose-dependent attenuation of scratching response | [2] |
| Mouse (Permanent Unilateral Middle Cerebral Artery Occlusion) | 300 µg/kg | Subcutaneous | 50% reduction in cerebrocortical infarct volume | [3] |
| Mongolian Gerbil (Transient Bilateral Carotid Artery Occlusion) | 3 - 30 µg/kg | Subcutaneous | Dose-dependent reduction in hippocampal CA1 neuronal cell loss | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound, typically for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[5]
-
Vortex the solution vigorously to dissolve the compound.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Protocol 2: Preparation of this compound Solution for In Vivo Administration
This protocol provides formulations for preparing this compound for subcutaneous or intramuscular injection in animal models. It is crucial to select a vehicle that is appropriate for the specific animal model and experimental design.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn oil
-
Sterile vials
-
Vortex mixer
Formulation Options:
-
Formulation A (Aqueous Vehicle): [5]
-
Add each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.
-
-
Formulation B (Cyclodextrin-based Vehicle): [5]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add each solvent in the following order: 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.
-
-
Formulation C (Oil-based Vehicle): [5]
-
Add each solvent in the following order: 10% DMSO and 90% Corn Oil.
-
This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.
-
Procedure for In Vivo Solution Preparation:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the solvents sequentially as described in the chosen formulation.
-
Vortex the mixture thoroughly between the addition of each solvent to ensure complete dissolution.
-
The final solution should be clear. If not, gentle warming or sonication may be applied.
-
Prepare the solution fresh on the day of the experiment.
Protocol 3: [³⁵S]GTPγS Binding Assay for Kappa Opioid Receptor Activation
This functional assay measures the activation of G proteins upon agonist binding to the kappa opioid receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor (e.g., from CHO-K1 cells)
-
GR 89696 stock solution (prepared as in Protocol 1)
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
GDP to a final concentration of 10-100 µM.
-
Varying concentrations of GR 89696.
-
Cell membranes (5-20 µg protein/well).
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Initiation and Incubation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle shaking.[6]
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.[6]
-
Quantification: Dry the filter mat, add scintillation fluid, and measure radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the log concentration of GR 89696 to determine EC₅₀ and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GR 89696 signaling pathway.
Caption: [³⁵S]GTPγS binding assay workflow.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of GR 89696 Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of analogues of GR 89696, a potent κ-opioid receptor agonist. The information compiled herein is intended to guide researchers in the synthesis, purification, characterization, and biological evaluation of these compounds.
Overview of Stereoselective Synthesis
The stereoselective synthesis of GR 89696 analogues is crucial for elucidating the structure-activity relationships (SAR) at the κ-opioid receptor. The biological activity of these compounds is highly dependent on the stereochemistry at the C3 and C5 positions of the piperazine ring. The general synthetic strategy involves a three-step sequence starting from orthogonally protected piperazine derivatives:
-
Oxidation: Conversion of a secondary alcohol on the piperazine precursor to a ketone.
-
Stereoselective Reductive Amination: Introduction of the pyrrolidine moiety with control of the stereochemistry at the newly formed chiral center.
-
Modification of Protecting Groups: N-acylation and deprotection to yield the final target analogues.
Quantitative Data Summary
The binding affinities of four stereoisomers of a methylated analogue of GR 89696 for the κ-opioid receptor have been determined using radioligand binding assays. The data, presented in Table 1, highlights the significant impact of stereochemistry on receptor affinity.
Table 1: Kappa-Opioid Receptor Binding Affinities of Methylated GR 89696 Analogues [1]
| Compound Stereoisomer | Kᵢ (nM) |
| (S,S)-8 | 0.67 |
| (R,R)-8 | - |
| (R,S)-8 | - |
| (S,R)-8 | - |
Note: Specific Kᵢ values for the (R,R), (R,S), and (S,R) isomers were not explicitly provided in the initial source but the (S,S) isomer was reported to have the highest affinity.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the synthesis and evaluation of GR 89696 analogues.
Protocol 1: Oxidation of N-Boc-Piperazine Alcohol to Ketone (Dess-Martin Oxidation)
This protocol describes the oxidation of a secondary alcohol on the orthogonally protected piperazine ring to a ketone, a key intermediate for the subsequent reductive amination. The Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent suitable for this transformation[2][3].
Materials:
-
N-Boc-protected piperazine alcohol derivative
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-Boc-protected piperazine alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir the mixture for 15-20 minutes until the solid dissolves and the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-piperazinone.
Protocol 2: Stereoselective Reductive Amination
This protocol details the stereoselective introduction of the pyrrolidine moiety onto the piperazinone intermediate using sodium triacetoxyborohydride as the reducing agent. This mild reagent is highly effective for reductive aminations[1][4][5].
Materials:
-
N-Boc-piperazinone (from Protocol 1)
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-Boc-piperazinone (1.0 eq) in anhydrous DCE, add pyrrolidine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the stereoisomeric products. The stereoisomers may be separable by careful chromatography.
Protocol 3: N-Acylation and Boc Deprotection
This protocol describes the final steps to obtain the target GR 89696 analogues: acylation of the piperazine nitrogen followed by removal of the Boc protecting group.
Materials:
-
Stereochemically pure N-Boc-3-(pyrrolidin-1-ylmethyl)piperazine derivative (from Protocol 2)
-
3,4-Dichlorophenylacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure (N-Acylation):
-
Dissolve the N-Boc-3-(pyrrolidin-1-ylmethyl)piperazine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorophenylacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Procedure (Boc Deprotection):
-
Dissolve the N-acylated, Boc-protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents or a 1:1 mixture of DCM:TFA) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.
-
Purify the final analogue by an appropriate method, such as preparative HPLC or crystallization.
Protocol 4: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Kᵢ) of the synthesized GR 89696 analogues for the κ-opioid receptor.
Materials:
-
Cell membranes expressing the human κ-opioid receptor (e.g., from CHO or HEK cells)
-
[³H]-U-69,593 (radioligand)
-
Synthesized GR 89696 analogues (test compounds)
-
Naloxone (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Prepare a membrane suspension in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]-U-69,593 (at a concentration near its Kₑ), and the membrane suspension.
-
Non-specific Binding: Add assay buffer, [³H]-U-69,593, a high concentration of naloxone (e.g., 10 µM), and the membrane suspension.
-
Competition: Add varying concentrations of the synthesized GR 89696 analogue, [³H]-U-69,593, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the stereoselective synthesis of GR 89696 analogues.
Caption: Synthetic workflow for GR 89696 analogues.
Kappa-Opioid Receptor Signaling Pathway
Activation of the κ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like a GR 89696 analogue initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: κ-Opioid receptor signaling cascade.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimizing GR 89696 free base dosage for neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GR 89696 free base in neuroprotection studies. The following troubleshooting guides, FAQs, and protocols are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GR 89696 and what is its primary mechanism of action for neuroprotection?
A1: GR 89696 is a potent and highly selective kappa-opioid receptor (KOR) agonist, with particular selectivity for the κ2 subtype.[1] Its neuroprotective effects are mediated by its agonist activity at these receptors, which are G protein-coupled receptors (GPCRs). Activation of KORs is thought to confer neuroprotection by inhibiting excitotoxic mechanisms, such as by reducing NMDA receptor-mediated synaptic currents and attenuating the production of neuronal nitric oxide.[1]
Q2: In what preclinical models has GR 89696 demonstrated neuroprotective efficacy?
A2: GR 89696 has shown significant neuroprotective effects in established rodent models of cerebral ischemia. These include models of both transient global ischemia (e.g., bilateral carotid artery occlusion in Mongolian gerbils) and permanent focal ischemia (e.g., middle cerebral artery occlusion, or MCAO, in mice and rats).[1]
Q3: What are the potential side effects associated with KOR agonism?
A3: KOR agonism can be associated with centrally-mediated side effects, including sedation and dysphoria. These effects are thought to be mediated by the β-arrestin-2 signaling pathway, whereas the therapeutic neuroprotective effects are primarily mediated by the G-protein signaling pathway. Researchers should be aware of these potential behavioral effects, as they can influence the outcomes of neurological and behavioral tests.
Q4: How can I confirm that the observed neuroprotective effects are specifically due to KOR activation?
A4: To verify that the effects of GR 89696 are mediated by kappa-opioid receptors, a control experiment using a KOR-selective antagonist, such as nor-binaltorphimine (nor-BNI), or a general opioid antagonist like naltrexone, should be performed.[1] Pre-treatment with the antagonist before GR 89696 administration should block the neuroprotective effects.[1]
Troubleshooting Guide
Q1: I am having difficulty dissolving the this compound. What is the recommended procedure?
A1: this compound has limited solubility in aqueous solutions. A common method is to first prepare a stock solution in an organic solvent.
-
For Stock Solutions: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1] When preparing, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
For In Vivo Formulations: Direct dilution of a DMSO stock into saline may cause precipitation. It is recommended to use a co-solvent system. A successfully used formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] In this vehicle, a clear solution of at least 2.5 mg/mL can be achieved.[1] Always prepare fresh solutions for injection.
Q2: My experimental results are inconsistent between batches or over time. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the solid compound is stored correctly (room temperature is generally acceptable for continental US shipping, but local conditions may vary).[1] Once in solution, stability may be limited. It is critical to prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Solution Preparation: As noted above, improper dissolution can lead to an inaccurate concentration of the active compound. Ensure the compound is fully dissolved in the vehicle before administration. Sonication or gentle heating can aid dissolution if precipitation occurs.[1]
-
Dosing Accuracy: Due to the high potency of GR 89696 (effective in the microgram per kilogram range), precise dosing is critical. Ensure accurate animal weights and calibrated administration equipment.
Q3: I am observing significant sedation in my animal models, which is confounding my neurological scoring. What can I do?
A3: Sedation is a known side effect of KOR agonists. Consider the following:
-
Dosage Optimization: You may be using a dose at the higher end of the therapeutic window. Conduct a dose-response study to find the minimum effective dose for neuroprotection that produces the least sedation. Doses as low as 3 to 30 µg/kg have shown efficacy.[1]
-
Timing of Assessment: Allow sufficient time for the acute sedative effects to subside before conducting behavioral or neurological assessments. The timing should be consistent across all experimental groups.
-
Acknowledge the Effect: If sedation cannot be avoided, it should be noted as a compound-specific effect in your experimental report and taken into consideration when interpreting the data.
Data Presentation: In Vivo Dosage Summary
The following table summarizes effective dosages of GR 89696 from preclinical neuroprotection studies.
| Animal Model | Ischemia Type | Route of Administration | Effective Dose Range (per administration) | Outcome | Reference |
| Mongolian Gerbil | Global (7-min bilateral carotid occlusion) | Subcutaneous (s.c.) | 3 - 30 µg/kg | Dose-dependent reduction in hippocampal CA1 neuronal loss | [1] |
| Mouse | Focal (Permanent MCAO) | Subcutaneous (s.c.) | 300 µg/kg | 50% reduction in cerebrocortical infarct volume | [1] |
| Rat | Focal (Permanent MCAO) | Subcutaneous (s.c.) | 1 mg/kg | 38% reduction in cerebral artery infarct volume | [1] |
Signaling Pathways and Workflows
Caption: KOR signaling pathways activated by GR 89696.
Caption: General experimental workflow for in vivo neuroprotection studies.
Experimental Protocols
Protocol: Assessing Neuroprotective Efficacy of GR 89696 in a Mouse Model of Focal Cerebral Ischemia (MCAO)
This protocol provides a generalized methodology. Researchers must adapt it to their specific experimental design and institutional (IACUC) guidelines.
-
Animal Model and Acclimatization:
-
Use adult male mice (e.g., C57BL/6, 25-30g).
-
Acclimatize animals to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.
-
-
Preparation of GR 89696 for Injection:
-
Prepare a 10X stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare the final injection solution by diluting the stock in a sterile vehicle. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, dilute the 10X DMSO stock 1:10 in a pre-mixed solution of the other components.
-
The final vehicle control solution should contain the identical concentration of all solvents (e.g., 10% DMSO, 40% PEG300, etc.).
-
Vortex thoroughly to ensure a clear, homogenous solution. Prepare fresh for each experiment.
-
-
Surgical Procedure: Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the mouse using an approved anesthetic (e.g., isoflurane).
-
Perform the intraluminal filament method for MCAO as established in the literature.
-
Continuously monitor animal temperature and maintain normothermia (37.0 ± 0.5 °C) throughout the surgery and recovery.
-
-
Drug Administration:
-
Divide animals into experimental groups (e.g., Sham, Vehicle Control, GR 89696).
-
Administer the prepared GR 89696 solution or vehicle via subcutaneous (s.c.) injection.
-
Administration timing is a critical variable. A study showing a 50% reduction in infarct volume administered GR 89696 at 5 min, 4, 8, 12, 16, 20, and 24 hours post-occlusion, followed by three times daily for three days.[1] A delayed treatment paradigm (initiation 6h post-insult) has also shown efficacy.[1]
-
-
Post-Operative Care and Neurological Assessment:
-
Monitor animals closely during recovery from anesthesia. Provide supportive care as needed (e.g., hydration, soft food).
-
At pre-determined time points (e.g., 24, 48, 72 hours post-MCAO), perform neurological deficit scoring using a standardized scale to assess motor and sensory function.
-
-
Endpoint Analysis: Infarct Volume Measurement:
-
At the study endpoint (e.g., 72 hours post-MCAO), euthanize the animals using an approved method.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and section them coronally.
-
Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or a histological stain like Cresyl Violet.
-
Quantify the infarct volume using image analysis software, correcting for cerebral edema.
-
-
Data Analysis:
-
Compare infarct volumes and neurological scores between the vehicle-treated and GR 89696-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered statistically significant.
-
References
Technical Support Center: GR 89696 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the potential off-target effects of GR 89696 free base, a potent and selective κ-opioid receptor (KOR) agonist. Understanding these effects is critical for accurate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GR 89696?
GR 89696 is a highly selective agonist for the κ-opioid receptor (KOR), with a particular preference for the κ2 subtype.[1][2] Its on-target effects, such as analgesia, anti-pruritus, and neuroprotection, are mediated through the activation of KORs.[3][4]
Q2: I'm observing effects in my experiments that are not consistent with KOR activation. What could be the cause?
While GR 89696 is highly selective, unexpected effects could arise from several factors:
-
Concentration-dependent off-target activity: At higher concentrations, the selectivity of any compound can decrease. It is crucial to use the lowest effective concentration of GR 89696 to minimize the risk of engaging off-target receptors.
-
Interaction with sigma receptors: Although direct, high-affinity binding of GR 89696 to sigma receptors is not extensively documented in readily available literature, it is a known characteristic of some KOR agonists to exhibit cross-reactivity with sigma receptors.[5] This could lead to complex pharmacological effects, as sigma receptors modulate various signaling pathways, including those involving dopamine and NMDA receptors.
-
Expression levels of off-target receptors in your experimental system: The impact of any off-target binding is dependent on the relative expression levels of these targets in your specific cell line or animal model. A system with high expression of a low-affinity off-target receptor may still produce a significant response.
Q3: What are the known side effects of KOR agonists that I should be aware of, which could be mistaken for off-target effects?
Activation of KORs can lead to a range of physiological and behavioral effects that are considered "on-target" but may be undesirable in certain experimental contexts. These include:
-
Dysphoria and aversion: KOR activation in the central nervous system is well-known to produce aversive states.[6][7]
-
Sedation: KOR agonists can have sedative effects.[8]
-
Diuresis: Increased urine output is a known physiological response to KOR activation.[1]
It is important to differentiate these known on-target effects from true off-target effects through appropriate experimental controls.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected neurological or behavioral effects (e.g., hyperactivity, cognitive deficits not typical of KOR activation) | Possible interaction with sigma receptors. Some KOR agonists have been shown to bind to sigma-1 receptors.[5] | 1. Co-administration with a selective sigma receptor antagonist: Use a well-characterized sigma-1 antagonist (e.g., NE-100) to determine if the unexpected effect is blocked.2. Dose-response curve analysis: Carefully evaluate if the anomalous effect only appears at higher concentrations of GR 89696.3. Use a structurally different KOR agonist: Compare the effects of GR 89696 with another selective KOR agonist that has a different off-target profile. |
| Inconsistent results across different cell lines or tissues | Differential expression of off-target receptors (e.g., mu-opioid, delta-opioid, or sigma receptors) in the experimental systems. | 1. Characterize receptor expression: Perform qPCR or western blotting to determine the relative expression levels of KOR, MOR, DOR, and sigma receptors in your cell lines or tissues.2. Use a cell line with minimal off-target expression: If possible, select a cell line that has high KOR expression and low or negligible expression of potential off-target receptors. |
| Effects are not fully blocked by the KOR-selective antagonist nor-BNI | The observed effect may be mediated by an off-target receptor for which nor-BNI has low affinity. | 1. Use a broader spectrum opioid antagonist: Employ a non-selective opioid antagonist like naloxone to see if the effect is opioid-related but not KOR-mediated.2. Investigate other receptor systems: Based on the nature of the unexpected effect, consider the involvement of other GPCRs or ion channels and use appropriate antagonists. |
Data on Binding Affinity and Selectivity
| Receptor Target | Binding Affinity (Ki) / Potency (IC50) | Selectivity vs. KOR | Reference |
| κ-Opioid Receptor (KOR) | High affinity and potency. | - | [1][2][3][4] |
| μ-Opioid Receptor (MOR) | Significantly lower affinity than for KOR. | High | Inferred from statements of high selectivity. |
| δ-Opioid Receptor (DOR) | Significantly lower affinity than for KOR. | High | Inferred from statements of high selectivity. |
| Sigma-1 Receptor | Some kappa-opioid agonists show moderate affinity.[5] Specific data for GR 89696 is not widely published. | Unknown | [5] |
| Sigma-2 Receptor | Data not available. | Unknown |
Researchers are advised to perform their own binding assays to quantitatively determine the selectivity profile of GR 89696 in their experimental context.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol allows for the determination of the binding affinity (Ki) of GR 89696 for off-target receptors such as MOR, DOR, and sigma receptors.
Objective: To quantify the binding affinity of GR 89696 for a specific off-target receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human receptor of interest (e.g., MOR, DOR, or sigma-1).
-
A high-affinity, selective radioligand for the receptor of interest (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-(+)-pentazocine for sigma-1).
-
Unlabeled this compound.
-
A known selective unlabeled ligand for the receptor of interest (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 20-50 µg of protein), the radioligand at a concentration near its Kd, and a range of concentrations of unlabeled GR 89696.
-
Controls:
-
Total Binding: Wells containing only cell membranes and the radioligand.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the known selective unlabeled ligand for that receptor.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of GR 89696.
-
Determine the IC50 value (the concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary on-target signaling pathway of GR 89696 and a potential off-target pathway involving sigma receptors.
Caption: On-target signaling of GR 89696 via the κ-opioid receptor.
Caption: Potential off-target signaling of GR 89696 via the Sigma-1 receptor.
Experimental Workflow
Caption: Logical workflow for troubleshooting unexpected results with GR 89696.
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR-89696 - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid receptor agonists inhibit sigma-1 (sigma 1) receptor binding in guinea-pig brain, liver and spleen: autoradiographical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
GR 89696 free base stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GR 89696 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solid?
This compound as a solid should be stored at 4°C in a tightly sealed container, protected from moisture.
2. How should I store stock solutions of this compound?
Stock solutions of this compound should be stored under the following conditions to ensure stability:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is crucial to keep the solutions in tightly sealed vials to prevent evaporation and exposure to moisture.
3. What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
4. I am observing precipitation in my stock solution. What should I do?
If you observe precipitation in your stock solution, gentle warming and/or sonication can be used to aid in redissolution. Ensure the vial is sealed tightly during this process to prevent solvent evaporation. Persistent precipitation may indicate that the solubility limit has been exceeded or potential degradation.
5. Is this compound sensitive to light?
6. What are the potential degradation pathways for this compound?
GR 89696 contains a piperazine moiety, which can be susceptible to degradation under certain conditions. Potential degradation pathways for similar compounds include hydrolysis, oxidation, and photolysis. Forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions can help identify the specific degradation products and pathways for GR 89696.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when working with this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution:
-
Verify that the solid compound and stock solutions have been stored according to the recommended conditions.
-
Prepare a fresh stock solution from the solid compound.
-
Perform a quality control check on the new stock solution, if possible (e.g., using HPLC to check for purity and degradation peaks).
-
Minimize the number of freeze-thaw cycles for stock solutions by preparing smaller aliquots.
-
Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Solution:
-
Review the handling and storage history of the compound and its solutions.
-
Consider performing a forced degradation study to intentionally generate and identify potential degradation products. This can help in confirming the identity of the unknown peaks.
-
Ensure the mobile phase and diluents used in the chromatography are compatible with GR 89696 and will not cause on-column degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Long-term | Sealed container, away from moisture. |
| Stock Solution | -80°C | 6 months | Sealed container, away from moisture. |
| Stock Solution | -20°C | 1 month | Sealed container, away from moisture. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
-
Protocol 2: General Workflow for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1]
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Heating block or oven
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Acid Hydrolysis: Mix the GR 89696 stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the GR 89696 stock solution with an equal volume of NaOH solution. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the GR 89696 stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the GR 89696 stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the GR 89696 stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method to determine the extent of degradation and the profile of any degradation products.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for experimental issues.
References
Technical Support Center: In Vivo Experiments with GR 89696 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 89696 free base in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GR 89696 and what is its primary mechanism of action?
GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a preference for the κ2 subtype. Its primary mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors (GPCRs). This activation initiates intracellular signaling cascades, primarily through the Gαi/o subunit of the G protein, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the analgesic and anti-pruritic effects of GR 89696.
Q2: What are the potential therapeutic applications of GR 89696?
Preclinical studies have suggested that GR 89696 has several potential therapeutic applications, including:
-
Analgesia: For the treatment of various types of pain.
-
Anti-pruritus: For the relief of itch.
-
Neuroprotection: It has shown protective effects in animal models of cerebral ischemia.
Q3: What are the known side effects of GR 89696 in animal models?
As a kappa-opioid receptor agonist, GR 89696 can produce a range of side effects in animal models, including:
-
Sedation: A state of calm or sleep.
-
Motor Incoordination: Impaired coordination of movement.
-
Dysphoria: A state of unease or general dissatisfaction. While not directly measurable in rodents, it is a known side effect of KOR agonists in humans and can be inferred from certain behavioral tests in animals.
Troubleshooting In Vivo Experiments
Formulation and Administration
Q4: I am having trouble dissolving this compound for my in vivo experiment. What vehicle should I use?
This compound is poorly soluble in aqueous solutions. A common starting point for formulation is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS).
Troubleshooting Formulation Issues:
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution | The compound is crashing out of solution when the organic solvent is diluted with an aqueous vehicle. | - Increase the initial concentration in DMSO and use a smaller volume for dilution.- Try a co-solvent system, such as DMSO and PEG400, before diluting with saline.- Use a surfactant like Tween 80 (at a low concentration, e.g., 0.5-5%) in the final formulation to improve solubility and stability.- Prepare a suspension if a stable solution cannot be achieved. |
| Vehicle-induced toxicity or behavioral changes | The organic solvent (e.g., DMSO) is causing adverse effects in the animals. | - Minimize the final concentration of the organic solvent in the injected volume (ideally ≤5-10% DMSO).- Include a vehicle-only control group to differentiate between compound effects and vehicle effects.- Explore alternative, less toxic vehicles such as cyclodextrins, which can form inclusion complexes to enhance solubility. |
Q5: What is the recommended route of administration and what are typical dosages for GR 89696 in rodents?
The most common route of administration for GR 89696 in published rodent studies is subcutaneous (s.c.) injection. The effective dose can vary depending on the experimental model and the specific endpoint being measured.
Reported Effective Doses of GR 89696 in Rodents (Subcutaneous Administration):
| Species | Experimental Model | Effective Dose Range | Reference |
| Gerbil | Cerebral Ischemia (Neuroprotection) | 3 - 30 µg/kg | |
| Mouse | Cerebral Ischemia (Neuroprotection) | 300 µg/kg | |
| Rat | Spinal Cord Injury (Analgesia) | 0.32 µmol (intrathecal) | [3] |
Note: It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Unexpected Experimental Outcomes
Q6: I am not observing the expected analgesic effect of GR 89696 in the hot plate test. What could be wrong?
Several factors could contribute to a lack of efficacy in the hot plate test.
Troubleshooting Lack of Analgesic Effect:
| Issue | Potential Cause | Suggested Solution |
| Sub-threshold dose | The dose of GR 89696 administered was not sufficient to produce a significant analgesic effect. | Perform a dose-response study to determine the ED50 for analgesia in your specific mouse strain and experimental setup. |
| Timing of assessment | The analgesic effect may have a specific onset and duration. The hot plate test might have been performed outside of the peak effect window. | Conduct a time-course experiment to determine the time of peak analgesic effect after GR 89696 administration. |
| Compound stability | The this compound may have degraded in the formulation. | Prepare fresh solutions for each experiment. Assess the stability of your formulation under the storage conditions used. |
| Animal strain differences | Different mouse strains can exhibit varying sensitivities to opioid agonists. | Be aware of the known sensitivities of your chosen mouse strain. If possible, test in a strain known to be responsive to kappa-opioid agonists. |
| Incorrect hot plate temperature | If the temperature is too high, the baseline latency may be too short to observe a drug-induced increase. If too low, the stimulus may not be sufficiently noxious. | Ensure the hot plate temperature is calibrated and set to a standard temperature (typically 50-55°C) that elicits a baseline response of 10-20 seconds.[4] |
Q7: My animals are showing excessive sedation and motor incoordination after GR 89696 administration, which is interfering with other behavioral tests. How can I manage this?
Sedation and motor incoordination are known side effects of kappa-opioid agonists.
Troubleshooting Sedation and Motor Incoordination:
| Issue | Potential Cause | Suggested Solution |
| High dose | The dose of GR 89696 is in the sedative range for the animal model. | - Lower the dose of GR 89696. It is possible to find a therapeutic window where analgesic effects are present with minimal motor impairment.- Perform a dose-response curve for both the desired effect (e.g., analgesia) and the side effect (e.g., motor incoordination using the rotarod test) to determine the therapeutic index. |
| Sensitive animal strain | The chosen animal strain may be particularly sensitive to the sedative effects of KOR agonists. | Consider using a different, less sensitive strain if the side effects are prohibitive for your experimental design. |
| Timing of behavioral testing | The sedative effects may be more pronounced at the peak plasma concentration of the drug. | Adjust the timing of your behavioral tests to a point where the sedative effects have subsided but the therapeutic effect is still present. A time-course study for both effects is recommended. |
Q8: I am observing a significant increase in urine output in my animals treated with GR 89696. Is this expected and how should I handle it?
Yes, kappa-opioid agonists are known to induce diuresis (increased urine production).[1][2] This is thought to be mediated by the inhibition of vasopressin release.[2]
Troubleshooting Diuresis:
| Issue | Potential Cause | Suggested Solution |
| Dehydration | Excessive water loss due to diuresis could lead to dehydration, which may confound other experimental measures. | - Ensure animals have free access to water.- For longer experiments, monitor for signs of dehydration. In some cases, providing supplemental hydration (e.g., hydrogel packs) may be necessary. |
| Confounding factor in metabolic studies | The diuretic effect can interfere with studies measuring metabolic parameters or fluid balance. | - Be aware of this effect when designing your experiment and interpreting the data.- If the diuretic effect is a major concern, consider using a lower dose of GR 89696 or exploring peripherally restricted kappa-opioid agonists if your research question allows. |
Experimental Protocols
Hot Plate Test for Thermal Nociception in Mice
This protocol is a standard method for assessing the analgesic effects of compounds against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder) to keep the mouse on the hot plate surface.
-
Timer.
-
GR 89696 solution and vehicle control.
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant 52-55°C.[4]
-
Place a mouse gently onto the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer as soon as a nociceptive response is observed. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, remove it from the hot plate and record the cut-off time as its latency.[5]
-
-
Drug Administration:
-
Administer GR 89696 solution or vehicle control via the desired route (e.g., subcutaneously).
-
-
Post-Treatment Latency:
-
At a predetermined time after drug administration (based on time-course studies), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Rotarod Test for Motor Coordination in Mice
This protocol is used to assess motor coordination and balance, and can quantify the sedative or motor-impairing effects of a compound.
Materials:
-
Rotarod apparatus with an accelerating rod.
-
Timer.
-
GR 89696 solution and vehicle control.
Procedure:
-
Training:
-
Prior to the experiment, train the mice on the rotarod for a few trials to acclimate them to the apparatus and establish a stable baseline performance. A common training paradigm is to place the mice on the rod rotating at a low, constant speed (e.g., 4 rpm) for a set duration.
-
-
Baseline Performance:
-
On the day of the experiment, record the baseline performance of each mouse.
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[6]
-
Place the mouse on the rotating rod and start the timer.
-
Record the latency to fall from the rod.
-
-
Drug Administration:
-
Administer GR 89696 solution or vehicle control.
-
-
Post-Treatment Performance:
-
At various time points after drug administration, place the mouse back on the accelerating rotarod and measure the latency to fall.
-
-
Data Analysis:
-
Compare the post-treatment latency to fall with the baseline performance. A significant decrease in latency indicates motor incoordination.
-
Signaling Pathway
Kappa-Opioid Receptor Signaling
Activation of the kappa-opioid receptor by GR 89696 initiates two primary intracellular signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can influence the therapeutic effects and side effects of the compound.
Figure 1. Simplified signaling pathways of the kappa-opioid receptor.
This diagram illustrates the dual signaling cascades initiated by the activation of the kappa-opioid receptor (KOR) by an agonist like GR 89696. The G protein pathway is generally associated with the desired therapeutic effects, while the β-arrestin pathway is often linked to the undesirable side effects. The concept of "biased agonism" refers to ligands that preferentially activate one pathway over the other, which is a key area of research in developing safer opioid analgesics.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. mmpc.org [mmpc.org]
- 3. Evaluation of the effects of specific opioid receptor agonists in a rodent model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and genetic manipulations at the µ-opioid receptor reveal arrestin-3 engagement limits analgesic tolerance and does not exacerbate respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
How to prevent degradation of GR 89696 free base in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of GR 89696 free base in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] For aqueous buffers in your experiments, the choice of buffer and pH will be critical for stability. It is advisable to prepare aqueous solutions fresh for each experiment.
Q2: How should I store my stock solution of GR 89696?
A2: Lyophilized this compound is the most stable form and should be stored at -20°C or colder in a sealed container with a desiccant.[2][3] Once reconstituted in an organic solvent like DMSO, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C.[1]
Q3: What are the primary causes of GR 89696 degradation in solution?
A3: The main chemical reactions that can lead to the degradation of small molecule drugs like GR 89696 are oxidation and hydrolysis.[4][5][6] Since GR 89696 contains secondary amine structures within its piperazine and pyrrolidine rings, it may be susceptible to oxidation. Hydrolysis can also be a concern, particularly at non-optimal pH levels in aqueous solutions.[6]
Q4: Are there any visible signs of degradation in my GR 89696 solution?
A4: Visual signs of degradation can include a change in the color of the solution, the appearance of cloudiness, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures.
Q5: How can I minimize the risk of oxidation?
A5: To minimize oxidation, you can use deoxygenated solvents for preparing your solutions.[2] Storing solutions under an inert gas atmosphere, such as nitrogen or argon, can also be beneficial.[4][7] Additionally, protecting the solution from light by using amber vials or wrapping containers in foil can prevent photo-oxidation.[4] The use of antioxidants in your formulation could also be considered, but their compatibility with your experimental system must be verified.[5]
Q6: What is the optimal pH for storing GR 89696 in aqueous solutions?
Troubleshooting Guides
Issue: I am observing a loss of biological activity with my GR 89696 solution.
-
Question: Is your stock solution old or has it been subjected to multiple freeze-thaw cycles?
-
Answer: Repeated freezing and thawing can compromise the integrity of the compound.[2] It is recommended to prepare fresh aliquots from a new vial of lyophilized powder.
-
-
Question: How was your working solution prepared and stored?
-
Answer: Aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light.
-
-
Question: Could the pH of your experimental buffer be affecting the compound's stability?
Issue: My GR 89696 solution has become discolored or cloudy.
-
Question: Was the solution exposed to light or elevated temperatures for an extended period?
-
Answer: Exposure to light and heat can accelerate degradation.[4] Ensure solutions are stored in light-protected containers at the recommended temperature.
-
-
Question: What solvent was used to prepare the solution?
-
Answer: If the compound has precipitated out of solution, this may indicate that the solvent is not suitable or that the concentration is too high. Consider preparing a more dilute solution or trying an alternative solvent.
-
Data Presentation
Table 1: General Recommendations for Storage of GR 89696
| Form | Solvent | Temperature | Storage Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C or colder | Years | Store in a desiccated environment. |
| Stock Solution | Anhydrous DMSO or Ethanol | -80°C | Months | Aliquot to avoid freeze-thaw cycles; use airtight vials. |
| Aqueous Working Solution | Experimental Buffer | 2-8°C | Hours to Days | Prepare fresh daily; protect from light. |
Table 2: Factors Influencing the Stability of Amine-Containing Compounds in Solution
| Factor | Potential Impact on Stability | Mitigation Strategy |
| pH | Both acidic and basic conditions can catalyze hydrolysis.[4][6] | Maintain pH in the optimal range (typically slightly acidic to neutral).[8][9] |
| Oxygen | Can lead to oxidative degradation.[4] | Use deoxygenated solvents; store under an inert atmosphere.[2][7] |
| Light | Can induce photo-degradation.[4] | Store in amber vials or protect from light.[4] |
| Temperature | Higher temperatures accelerate degradation rates.[4] | Store at recommended low temperatures. |
| Trace Metals | Can catalyze oxidation.[4] | Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of lyophilized GR 89696 to warm to room temperature in a desiccator to prevent condensation.[2]
-
Solvent Addition: Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected, and airtight vials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: A Simple Stability Study for GR 89696 in an Aqueous Buffer
-
Preparation: Prepare a solution of GR 89696 in your experimental buffer at the working concentration.
-
Incubation: Aliquot the solution into several tubes and incubate them under different conditions (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples immediately using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining GR 89696. A decrease in the peak area corresponding to GR 89696 over time indicates degradation.
-
Evaluation: Compare the degradation profiles under the different conditions to determine the optimal handling and storage for your experiments.
Visualizations
Caption: A decision tree for troubleshooting GR 89696 solution instability.
Caption: An experimental workflow for assessing the solution stability of GR 89696.
Caption: Common degradation pathways for amine-containing compounds like GR 89696.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. iipseries.org [iipseries.org]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Minimizing Side Effects of GR 89696 Free Base in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of GR 89696 free base in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Sedation or Catatonic-Like State in Animals | High dose of GR 89696. | - Reduce the dose of GR 89696. A dose-dependent decrease in rearing behavior, indicative of sedation, has been observed.- Conduct a dose-response study to determine the optimal dose that balances therapeutic effects with minimal sedation.- Consider using a G-protein biased KOR agonist, which may have a reduced sedative profile. |
| Animal strain sensitivity. | - Be aware of potential strain differences in sensitivity to KOR agonists. If possible, test different strains to find one with a more favorable side effect profile. | |
| Conditioned Place Aversion (CPA) Indicating Dysphoria | Inherent aversive properties of KOR agonists. | - KOR agonists are known to produce aversive effects.- To minimize aversion while still achieving the desired therapeutic effect, use the lowest effective dose of GR 89696.- Consider co-administration with a low dose of a mu-opioid receptor agonist, as this has been explored as a strategy to counteract the aversive effects of KOR agonists. |
| High dose of GR 89696. | - Aversion is often dose-dependent. Perform a dose-response study for CPA to identify a dose with an acceptable level of aversion. | |
| Significant Increase in Urine Output (Diuresis) | KOR agonist-mediated inhibition of vasopressin release. | - KOR agonists are known to cause diuresis by suppressing the release of vasopressin.- Ensure animals have free access to water to prevent dehydration.- If diuresis is a confounding factor for the experiment, consider using a peripherally restricted KOR agonist if the target is not in the central nervous system. |
| Dose of GR 89696. | - The diuretic effect is dose-dependent. Determine the dose-response relationship for diuresis to find a dose with manageable effects. | |
| Lack of Efficacy at a Dose That Avoids Side Effects | Narrow therapeutic window. | - The therapeutic window for KOR agonists can be narrow.- Consider alternative routes of administration (e.g., intrathecal) that may allow for localized effects with reduced systemic side effects.- Explore combination therapies, such as co-administration with an agent that may potentiate the therapeutic effect without exacerbating side effects. |
| Inconsistent or Unexpected Behavioral Responses | Animal stress or habituation. | - Ensure proper acclimation of animals to the experimental environment and procedures to minimize stress-induced variability.- Habituate animals to handling and injection procedures before the start of the experiment. |
| Pharmacokinetic variability. | - Differences in drug metabolism and clearance between individual animals can lead to variable responses.- Ensure consistent administration techniques and consider measuring plasma levels of GR 89696 if variability is high. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of GR 89696 in animal models?
A1: As a kappa-opioid receptor (KOR) agonist, the most commonly reported side effects for this class of compounds in animal models are sedation, dysphoria (often measured as conditioned place aversion), and diuresis (increased urine output). High doses of GR 89696 have been noted to produce a dose-dependent decrease in rearing behavior, indicating sedation, and can lead to a catatonic-like state.
Q2: How can I reduce the sedative effects of GR 89696?
A2: The primary strategy to reduce sedation is to use the lowest effective dose. A careful dose-response study for both the desired therapeutic effect and sedation is crucial. If sedation remains a significant issue, consider exploring G-protein biased KOR agonists, which are hypothesized to have a lower propensity for causing certain side effects.
Q3: Is there a way to block the aversive (dysphoric) effects of GR 89696?
A3: The aversive effects of KOR agonists are a known class effect and can be challenging to eliminate completely. Using the minimum effective dose is the first step. Some research suggests that co-administration with other opioid receptor modulators might mitigate these effects, but this requires careful investigation to avoid other confounding interactions.
Q4: What is the mechanism behind GR 89696-induced diuresis, and how can I manage it?
A4: KOR agonists, including likely GR 89696, induce diuresis primarily by inhibiting the release of the antidiuretic hormone vasopressin. This leads to an increase in water excretion by the kidneys. To manage this, ensure that animals have ad libitum access to water to prevent dehydration. If the diuretic effect interferes with the experimental outcomes, consider using a KOR agonist with peripheral restriction if your therapeutic target is outside the central nervous system.
Q5: Are there any known off-target effects of GR 89696?
A5: GR 89696 is reported to be a highly selective KOR agonist. However, at very high concentrations, the possibility of off-target effects can never be completely ruled out. It is always good practice to include appropriate controls, such as administration of a KOR antagonist (e.g., nor-binaltorphimine) prior to GR 89696, to confirm that the observed effects are indeed KOR-mediated.
Quantitative Data on GR 89696
The following tables summarize available quantitative data for GR 89696 administration and its effects in animal models. Note that comprehensive dose-response data for side effects are limited in the public domain.
Table 1: Reported Doses of GR 89696 in Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Mongolian Gerbil | Subcutaneous (s.c.) | 3 - 30 µg/kg | Dose-dependent neuroprotection | |
| Mouse | Subcutaneous (s.c.) | 300 µg/kg | Neuroprotection | |
| Rat | Intrathecal (i.t.) | 6 - 30 nmol | Dose-dependent inhibition of instrumental learning |
Table 2: Reported Side Effects of GR 89696 and other KOR Agonists
| Side Effect | Animal Model | KOR Agonist | Route of Administration | Dose | Observed Effect | Reference |
| Sedation | Rat | GR 89696 | Subcutaneous (s.c.) | High doses | Catatonic-like state | (Implied from general KOR agonist properties) |
| Sedation | Rat | GR 89696 | Intrathecal (i.t.) | 30 nmol | Inhibition of learning (potential confound with sedation) | |
| Aversion | Mouse | U50,488 | Intraperitoneal (i.p.) | 2.5 mg/kg (females) | Conditioned Place Aversion | |
| Aversion | Mouse | U50,488 | Intraperitoneal (i.p.) | 10 mg/kg (males) | Conditioned Place Aversion | |
| Diuresis | Rat | U50,488 | Subcutaneous (s.c.) | ≥ 3 mg/kg | Significant diuretic response |
Experimental Protocols
1. Open Field Test for Locomotor Activity and Rearing (Sedation)
-
Objective: To assess spontaneous locomotor activity and rearing behavior as an index of sedation.
-
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm for rats) with automated photobeam detection or video tracking software.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administer GR 89696 or vehicle at the desired dose and route.
-
At the appropriate time post-injection (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record activity for a set duration (e.g., 15-30 minutes).
-
Analyze the data for total distance traveled, time spent mobile, and the number of rearing events. A significant decrease in these parameters in the GR 89696-treated group compared to the vehicle group indicates sedation.
-
2. Conditioned Place Aversion (CPA)
-
Objective: To assess the aversive (dysphoric) properties of GR 89696.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Place the animal in the apparatus with free access to both chambers for a set time (e.g., 15 minutes) to determine baseline preference.
-
Conditioning (Days 2-5):
-
On drug-pairing days, administer GR 89696 and confine the animal to one of the chambers (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On vehicle-pairing days, administer vehicle and confine the animal to the other chamber for the same duration. Alternate drug and vehicle pairing days.
-
-
Post-conditioning (Day 6): Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.
-
Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a conditioned place aversion.
-
3. Diuresis Measurement
-
Objective: To quantify the diuretic effect of GR 89696.
-
Apparatus: Metabolic cages designed for the separate collection of urine and feces.
-
Procedure:
-
House animals individually in metabolic cages.
-
Administer GR 89696 or vehicle.
-
Collect urine at predetermined time points (e.g., every hour for 4-6 hours).
-
Measure the volume of urine collected for each animal.
-
Analysis: Compare the cumulative urine output of the GR 89696-treated animals to the vehicle-treated animals. A significant increase in urine volume indicates a diuretic effect.
-
Visualizations
Caption: KOR Signaling Pathway.
Caption: Experimental Workflow.
GR 89696 free base quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of GR 89696 free base.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
A1: High-purity this compound should appear as a white to off-white solid.[1]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound can be expected to have a purity of 99.88% or higher, as determined by methods like RP-HPLC.[1]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, the solid compound should be stored at 4°C, sealed, and protected from moisture. Stock solutions have different storage requirements. A solution in a solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: DMSO is a suitable solvent for preparing stock solutions of this compound, with a solubility of at least 50 mg/mL.[1] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Q5: Are there any special considerations when preparing solutions for in vivo studies?
A5: Yes, for in vivo experiments, specific formulations are required. Common solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil. These formulations can achieve a solubility of at least 2.5 mg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak in HPLC chromatogram | Impurity in the compound or solvent contamination. | - Confirm the identity of the main peak using a reference standard if available.- Analyze the solvent blank to check for contamination.- Use fresh, HPLC-grade solvents. |
| Compound fails to dissolve completely in DMSO | The DMSO may have absorbed moisture, or the concentration is too high. | - Use a fresh, unopened bottle of anhydrous DMSO.- Gently warm the solution or use sonication to aid dissolution.[1]- Ensure you are not exceeding the known solubility limit (≥ 50 mg/mL).[1] |
| Inconsistent results in biological assays | Degradation of the compound due to improper storage or handling. | - Prepare fresh stock solutions from the solid compound.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]- Verify the storage conditions of both the solid and the stock solution. |
| Precipitation observed in in vivo formulation | The solubility limit in the specific vehicle has been exceeded. | - Use gentle heating and/or sonication to help dissolve the compound.[1]- Prepare a new solution, ensuring the components are added sequentially as per the protocol. |
Quantitative Data Summary
| Parameter | Specification | Source |
| Purity (RP-HPLC) | 99.88% | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Molecular Formula | C₂₃H₂₉Cl₂N₃O₇ | MedChemExpress[1] |
| Molecular Weight | 530.40 g/mol | MedChemExpress[1] |
| Solubility in DMSO | ≥ 50 mg/mL | MedChemExpress[1] |
| Storage (Solid) | 4°C, sealed, away from moisture | MedChemExpress[1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress[1] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound solid. For 1 mg, you will need 0.1885 mL of DMSO to make a 10 mM solution.[1]
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
2. Quality Control via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column is typically suitable for this type of analysis.
-
Mobile Phase: A common mobile phase for similar compounds is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Preparation of Sample: Dilute the GR 89696 stock solution in the mobile phase to a suitable concentration for UV detection (e.g., 1 mg/mL).
-
Injection and Analysis: Inject the sample onto the HPLC system.
-
Data Interpretation: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualized Workflows
Caption: Quality control workflow for incoming this compound.
Caption: Troubleshooting guide for GR 89696 solubility issues.
References
Validation & Comparative
A Comparative Guide to GR 89696 Free Base and Other Kappa Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kappa opioid receptor (KOR) agonist GR 89696 free base with other notable KOR agonists. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
The kappa opioid receptor system is a key target for the development of therapeutics for pain, addiction, depression, and pruritus. Agonists of the KOR have shown significant promise, but their clinical utility has been hampered by side effects such as dysphoria, sedation, and hallucinations. GR 89696 is a potent and highly selective KOR agonist that has been investigated for its potential therapeutic benefits.[1][2] This guide will compare its pharmacological profile to that of other well-characterized KOR agonists, including U-50,488, Salvinorin A, and Nalfurafine.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for GR 89696 and other selected KOR agonists. This data provides a quantitative comparison of their binding affinity, potency, and efficacy at the kappa opioid receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, % vs U-50,488) | Receptor Selectivity (KOR vs MOR/DOR) |
| GR 89696 | ~0.259[3] | ~0.26[3] | Full Agonist | Highly selective for KOR |
| U-50,488 | 0.2 - 9.31[4] | 9.31[4] | 100% (Reference) | High selectivity for KOR over MOR (>30x)[4] |
| Salvinorin A | ~1.9[5] | 1.05 - 6.11[5][6] | 97 - 100%[5] | Highly selective non-nitrogenous KOR agonist |
| Nalfurafine | ~0.1 | 0.10 - 0.46[7] | 91 - 110%[7][8] | High potency at KOR, with some activity at MOR |
Signaling Pathways of Kappa Opioid Receptor Agonists
Activation of the kappa opioid receptor by an agonist initiates a cascade of intracellular signaling events. These pathways are broadly categorized as G-protein dependent and β-arrestin dependent. It is hypothesized that G-protein signaling primarily mediates the therapeutic analgesic and antipruritic effects of KOR agonists, while the β-arrestin pathway is associated with adverse effects like dysphoria and sedation.
Below is a diagram illustrating the major signaling pathways activated by KOR agonists.
Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.
Experimental Protocols
The characterization of KOR agonists like GR 89696 involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the kappa opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound in activating G-protein signaling downstream of the KOR.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the KOR are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Activation: Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the Gi/o protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified, typically by scintillation proximity assay (SPA) or filtration.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for the test compound.
cAMP Accumulation Assay
Objective: To assess the ability of a KOR agonist to inhibit adenylyl cyclase activity, a downstream effector of Gi/o protein signaling.
Methodology:
-
Cell Culture: Whole cells expressing the KOR are used.
-
Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Agonist Treatment: Varying concentrations of the test compound are added to the cells.
-
cAMP Measurement: The intracellular levels of cAMP are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and EC50 values are determined.
Caption: Experimental Workflow for KOR Agonist Characterization.
Conclusion
GR 89696 stands out as a highly potent and selective kappa opioid receptor agonist. Its pharmacological profile, when compared to other KOR agonists, suggests it is a valuable tool for investigating the therapeutic potential of targeting the KOR. The choice of a specific KOR agonist for research and development will depend on the desired therapeutic application and the acceptable side-effect profile. A thorough understanding of the distinct signaling properties and in vivo effects of different KOR agonists, as outlined in this guide, is crucial for advancing the field of opioid pharmacology.
References
- 1. GR-89696 - Wikipedia [en.wikipedia.org]
- 2. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.gpcrdb.org [files.gpcrdb.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kappa-Opioid Receptor Selectivity of GR 89696 and U-50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kappa-opioid receptor (KOR) selectivity and functional activity of two widely studied synthetic agonists: GR 89696 and U-50,488. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate compound for their studies.
Introduction
Both GR 89696 and U-50,488 are potent agonists of the kappa-opioid receptor, a G protein-coupled receptor involved in a variety of physiological processes including pain, mood, and addiction.[1] While both compounds exhibit a preference for the KOR, they display distinct selectivity profiles and functional characteristics. U-50,488 is recognized as a highly selective KOR agonist with minimal affinity for mu (µ) and delta (δ) opioid receptors. GR 89696 is also a potent KOR agonist, with some studies suggesting it may exhibit selectivity for a putative KOR subtype, sometimes referred to as "kappa(2)".[2] This guide will delve into the quantitative differences in their binding affinities, functional potencies, and the experimental methodologies used to determine these properties.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional activity of GR 89696 and U-50,488 at the kappa, mu, and delta opioid receptors.
Table 1: Opioid Receptor Binding Affinity (Ki) of GR 89696 and U-50,488
| Compound | Kappa (κ) Receptor Ki (nM) | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Selectivity (κ vs. µ/δ) |
| GR 89696 | ~1000-fold selective for KOR | Data not consistently reported | Data not consistently reported | High |
| U-50,488 | 12 | > 500 | > 500 | High (>41-fold vs. µ/δ) |
Table 2: Functional Activity (EC50) of GR 89696 and U-50,488 at the Kappa Opioid Receptor
| Compound | Functional Assay | EC50 (nM) | Relative Potency |
| GR 89696 | β-arrestin recruitment | 9.90 ± 3.6 | More potent than U-50,488 |
| U-50,488 | β-arrestin recruitment | 51.5 ± 12 | - |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of these KOR agonists.
References
Validating the Neuroprotective Effects of GR 89696 Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for neuroprotection in ischemic brain injury. Among the selective KOR agonists, GR 89696 has demonstrated significant neuroprotective potential in preclinical models. This guide provides an objective comparison of GR 89696's performance with other KOR agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Comparative Efficacy of KOR Agonists in Neuroprotection
The neuroprotective effects of GR 89696 and its alternatives have been evaluated in various animal models of cerebral ischemia. The following table summarizes the key quantitative data from these studies, focusing on the reduction of infarct volume and neuronal cell loss.
| Compound | Animal Model | Dose and Administration Route | Key Findings | Reference |
| GR 89696 | Permanent unilateral middle cerebral artery occlusion (pMCAO) in mice | 300 µg/kg, s.c. (repeated) | 50% reduction in cerebrocortical infarct volume.[1] | [1] |
| Transient bilateral carotid artery occlusion in Mongolian gerbils | 3-30 µg/kg, s.c. | Dose-dependent reduction in hippocampal CA1 neuronal cell loss.[1][2] | [1][2] | |
| BRL 52537 | Transient focal cerebral ischemia in rats (intraluminal filament) | 1 mg/kg/hr, i.v. | Infarct volume in cortex attenuated to 16±6% (vs. 40±7% in saline group). Infarct volume in caudoputamen attenuated to 30±8% (vs. 66±6% in saline group).[3] | [3] |
| U-50488H | Animal models of spinal cord injury | 5, 10, 20, and 40 mg/kg, i.p. | Dose-dependent reduction in vascular permeability and edema.[4] | [4] |
| Lithium-pilocarpine-induced status epilepticus in rats | Not specified | Decreased the severity of status epilepticus and improved cognitive impairment.[5] | [5] |
Mechanistic Insights: Signaling Pathways in KOR-Mediated Neuroprotection
Activation of the kappa-opioid receptor initiates a cascade of intracellular signaling events that contribute to its neuroprotective effects. A key pathway involves the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).
KOR-JAK2-STAT3 Signaling Pathway
The binding of a KOR agonist, such as GR 89696, to its receptor leads to the phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and apoptosis. This pathway ultimately leads to a decrease in the expression of pro-apoptotic proteins like caspase-3.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of KOR agonist neuroprotective effects.
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
This surgical procedure is a widely used model to induce focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors and forceps
-
Electrocoagulator or suture for ligation
-
Suture material for closing the incision
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain a body temperature of 37°C.
-
Make a skin incision between the right eye and ear.
-
Retract the temporalis muscle to expose the squamous bone.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA using either electrocoagulation or ligation with a fine suture.[6][7][8][9][10]
-
Suture the skin incision and allow the animal to recover.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining for Apoptosis Detection
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded brain sections
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Converter-POD (anti-fluorescein antibody conjugated with peroxidase)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the brain tissue sections.
-
Incubate the sections with Proteinase K to retrieve the antigenic sites.
-
Add the TUNEL reaction mixture to the sections and incubate to allow the TdT to label the 3'-OH ends of fragmented DNA.
-
Apply the Converter-POD and incubate.
-
Add the DAB substrate to visualize the labeled cells (apoptotic cells will appear brown).[11][12][13][14][15]
-
Counterstain the sections with hematoxylin.
-
Mount the slides and observe under a microscope to quantify the number of TUNEL-positive cells.[11][12][13][14][15]
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as STAT3 and caspase-3.
Materials:
-
Brain tissue homogenates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in lysis buffer and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[16][17][18][19][20]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[16][17][18][19][20]
-
Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow for Validating Neuroprotective Effects
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of a compound like GR 89696.
Conclusion
The available evidence strongly supports the neuroprotective effects of GR 89696 free base in preclinical models of ischemic stroke. Its ability to reduce infarct size and neuronal cell death is comparable to, and in some cases, more potent than other KOR agonists. The mechanism of action is, at least in part, mediated through the activation of the JAK2/STAT3 signaling pathway, leading to the inhibition of apoptosis. Further research is warranted to explore the full therapeutic potential of GR 89696 and to investigate its effects on oxidative stress and neuroinflammation in more detail. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of U-50488h, a selective opioid kappa receptor agonist, on vascular injury after spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of U50488, a selective kappa opioid receptor agonist and levetiracetam against lithium-pilocarpine-induced status epilepticus, spontaneous convulsive seizures and related cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Permanent middle cerebral artery occlusion [bio-protocol.org]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 10. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.10. TUNEL Staining Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 14. sinobiological.com [sinobiological.com]
- 15. TUNEL staining [abcam.com]
- 16. Western blot for tissue extract [protocols.io]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GR 89696: A Dual-Action Kappa Opioid Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR 89696, a notable kappa opioid receptor ligand, with other key compounds in its class. GR 89696 exhibits a unique pharmacological profile, acting as a κ2 (kappa-2) opioid receptor agonist and a κ1 (kappa-1) opioid receptor antagonist.[1] This dual activity makes it a valuable tool for dissecting the distinct physiological roles of these kappa opioid receptor subtypes. This document presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to facilitate a deeper understanding of its function in comparison to other well-characterized kappa ligands.
Comparative Analysis of Kappa Opioid Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of GR 89696 and other selected kappa opioid receptor ligands. These compounds represent a range of activities, from selective agonists to antagonists, providing a broad context for evaluating the unique properties of GR 89696.
Table 1: Binding Affinities (Ki) of Selected Ligands at Kappa Opioid Receptor Subtypes
| Ligand | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| GR 89696 | κ | 0.67 | - | [3H]U-69,593 | [2] |
| U-50,488 | κ | 0.2 | Human | - | [3] |
| κ | 12 | - | - | [4] | |
| U-69,593 | κ | ~10-18 | Human | [3H]U-69,593 | [5] |
| Norbinaltorphimine (nor-BNI) | κ1 | 0.37 | Human | [3H]diprenorphine | [6] |
Note: The distinction between κ1 and κ2 subtypes is not always specified in binding assays. A general "κ" indicates affinity for the kappa opioid receptor without subtype differentiation.
Table 2: Functional Activity of Selected Ligands at Kappa Opioid Receptors
| Ligand | Activity | Assay | Parameter | Value | System | Reference |
| GR 89696 | κ2 Agonist | NMDA current inhibition | EC50 | 41.7 nM | Guinea pig hippocampus | [1] |
| κ1 Antagonist | Reversal of U-69,593 effect | - | - | Guinea pig hippocampus | [1] | |
| U-50,488 | Agonist | [35S]GTPγS | EC50 | 9.31 nM | - | [7] |
| U-69,593 | Agonist | BRET (G protein) | pEC50 | 8.52 | CHO-hKOR | [5] |
| Agonist | BRET (β-Arrestin 2) | pEC50 | 6.72 | CHO-hKOR | [5] | |
| Norbinaltorphimine (nor-BNI) | Antagonist | - | - | - | - | [8] |
Signaling Pathways of the Kappa Opioid Receptor
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates two primary intracellular signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which has been linked to adverse effects like dysphoria.[9][10][11]
G-Protein Signaling Pathway
β-Arrestin Signaling Pathway
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for accurate interpretation and replication. Below are detailed protocols for two fundamental assays in kappa opioid receptor research.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Objective: To measure the ability of a test compound (e.g., GR 89696) to displace a radiolabeled ligand from the kappa opioid receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human kappa opioid receptor.[3]
-
Radioligand: A high-affinity kappa opioid receptor radioligand, such as [3H]U-69,593.[3]
-
Test Compound: The unlabeled ligand of interest (e.g., GR 89696).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[3]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the kappa opioid receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and various concentrations of the unlabeled test compound.[3]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a ligand (agonist, partial agonist, or antagonist) by quantifying G-protein activation.
Objective: To determine the ability of a test compound to stimulate the binding of [35S]GTPγS to G-proteins coupled to the kappa opioid receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the kappa opioid receptor.[5]
-
[35S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.[5]
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.[5]
-
Test Compound: The ligand of interest.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.[5]
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.[5]
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.[5]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[7]
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal effect) and the Emax (the maximum effect produced by the agonist).
Conclusion
GR 89696 stands out as a unique pharmacological tool due to its dual activity as a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist. This profile allows for the specific investigation of the roles of these kappa receptor subtypes, which is crucial for the development of more targeted therapeutics with improved side-effect profiles. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the complex pharmacology of the kappa opioid system. Further studies directly comparing the binding and functional profiles of GR 89696 with a wider range of ligands at both κ1 and κ2 subtypes will be invaluable in advancing our understanding of this important receptor system.
References
- 1. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of GR 89696 Free Base Cross-Reactivity with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GR 89696's Interaction with Mu, Delta, Kappa, and Nociceptin Opioid Receptors, Supported by Experimental Data.
GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOP). Understanding its cross-reactivity profile with other opioid receptors, namely the mu-opioid (MOP), delta-opioid (DOP), and nociceptin (NOP) receptors, is crucial for elucidating its pharmacological effects and therapeutic potential. This guide provides a comprehensive comparison of GR 89696's binding affinity and functional activity across these receptors, based on available experimental data.
Quantitative Comparison of Receptor Binding and Functional Activity
The selectivity of GR 89696 for the KOP receptor is evident from both radioligand binding assays, which determine the affinity of a compound for a receptor (Ki), and functional assays, which measure the compound's ability to activate the receptor (EC50 or IC50).
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Kappa-Opioid (KOP) | 0.18 | 41.7 |
| Mu-Opioid (MOP) | > 10,000 | > 10,000 |
| Delta-Opioid (DOP) | > 10,000 | > 10,000 |
| Nociceptin (NOP) | No significant binding reported | No significant activity reported |
Table 1: Comparative binding affinities and functional activities of GR 89696 at various opioid receptors. Data compiled from in vitro studies.
The data clearly demonstrates that GR 89696 possesses a high affinity for the KOP receptor, with a Ki value in the sub-nanomolar range. In contrast, its affinity for both MOP and DOP receptors is significantly lower, with Ki values exceeding 10,000 nM, indicating a very weak interaction. Functional assay data corroborates these findings, showing potent agonism at the KOP receptor while being virtually inactive at MOP and DOP receptors. Currently, there is no significant binding or functional activity reported for GR 89696 at the NOP receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the cross-reactivity profile of GR 89696.
Radioligand Binding Assays
This experimental approach quantifies the affinity of a test compound (GR 89696) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of GR 89696 for MOP, DOP, and KOP receptors.
Materials:
-
Cell membranes prepared from cells expressing the human MOP, DOP, or KOP receptor.
-
Radioligands: [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP).
-
Unlabeled GR 89696 free base.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of the respective radioligand and varying concentrations of GR 89696 in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.
-
Incubate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein upon receptor activation by an agonist.
Objective: To determine the potency (EC50) and efficacy of GR 89696 in activating MOP, DOP, and KOP receptors.
Materials:
-
Cell membranes prepared from cells expressing the human MOP, DOP, or KOP receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Basal binding control: Buffer only.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes (10-20 µg of protein) with GDP (10 µM) in the assay buffer on ice.
-
Add varying concentrations of GR 89696 to the membrane suspension.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the GR 89696 concentration and determine the EC50 value (the concentration of GR 89696 that produces 50% of the maximal response) using non-linear regression analysis.
[³⁵S]GTPγS Functional Assay Workflow
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOP receptor by an agonist like GR 89696 initiates a cascade of intracellular signaling events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
KOP Receptor Signaling Pathway
Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions contribute to the hyperpolarization of neurons and a reduction in neurotransmitter release. Additionally, agonist-bound KOP receptors can recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
A Comparative Guide to the In Vitro and In Vivo Efficacy of GR 89696 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction to GR 89696
GR 89696 is a synthetic compound recognized for its high selectivity as a κ-opioid receptor agonist, with a particular preference for the κ2 subtype[1]. Its potential therapeutic applications are being explored, particularly in areas where selective KOR activation is desirable. Understanding the relationship between its performance in laboratory assays (in vitro) and its effects in living organisms (in vivo) is crucial for predicting its clinical potential.
Data Presentation
Due to the limited availability of specific quantitative data for GR 89696 in publicly accessible literature, the following table provides a template for the types of data required for a comprehensive comparison. For illustrative purposes, representative data for the well-characterized κ-opioid agonist U-50,488 may be included where available to provide context.
| Parameter | GR 89696 Free Base | U-50,488 (for comparison) | Receptor/Assay System |
| In Vitro Data | |||
| Kᵢ (nM) - κ-opioid receptor | Data not available | ~1.5 | Recombinant human receptors |
| Kᵢ (nM) - μ-opioid receptor | Data not available | >10,000 | Recombinant human receptors |
| Kᵢ (nM) - δ-opioid receptor | Data not available | >10,000 | Recombinant human receptors |
| EC₅₀ (nM) - [³⁵S]GTPγS Assay | Data not available | ~30 | Membranes from CHO cells expressing human KOR |
| Eₘₐₓ (%) - [³⁵S]GTPγS Assay | Data not available | 100% (Full agonist) | Membranes from CHO cells expressing human KOR |
| In Vivo Data | |||
| ED₅₀ (mg/kg) - Hot Plate Test | Data not available | ~1.0 (s.c., mouse) | Mouse |
| ED₅₀ (mg/kg) - Tail Flick Test | Data not available | ~0.5 (s.c., mouse) | Mouse |
Signaling Pathway
GR 89696, as a κ-opioid receptor agonist, primarily signals through the Gαi/o subunit of the G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Downstream effects include the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This collective action results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the analgesic and other central nervous system effects associated with KOR activation.
Caption: κ-Opioid Receptor G-protein Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and would require optimization for specific laboratory conditions and reagents.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of GR 89696 for κ, μ, and δ opioid receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human opioid receptor of interest (κ, μ, or δ).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for KOR) to each well.
-
Add increasing concentrations of unlabeled GR 89696.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the GR 89696 concentration.
-
Determine the IC₅₀ value (the concentration of GR 89696 that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of GR 89696 in activating G-protein signaling.
Methodology:
-
Assay Setup:
-
Use the same membrane preparations as in the radioligand binding assay.
-
In a 96-well plate, add assay buffer containing GDP (to enhance agonist-stimulated signal), membrane preparation, and increasing concentrations of GR 89696.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C with gentle shaking for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
-
Detection and Analysis:
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the GR 89696 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).
-
Caption: Experimental Workflow for Efficacy Testing.
In Vivo Thermal Antinociception Assays
Objective: To determine the antinociceptive efficacy (ED₅₀) of GR 89696 in animal models of acute pain.
Methodology (Hot Plate Test):
-
Animal Acclimatization:
-
Acclimate mice to the testing room and equipment for at least 30 minutes before the experiment.
-
-
Baseline Measurement:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Drug Administration:
-
Administer GR 89696 via a specific route (e.g., subcutaneous, intraperitoneal) at various doses to different groups of mice. A vehicle control group should be included.
-
-
Post-Treatment Measurement:
-
At a predetermined time after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the %MPE against the logarithm of the dose of GR 89696.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal possible effect) from the dose-response curve.
-
Methodology (Tail Flick Test):
-
Animal Restraint and Baseline:
-
Gently restrain the mouse and measure the baseline latency for tail withdrawal from a radiant heat source focused on the tail.
-
-
Drug Administration and Testing:
-
Administer GR 89696 and a vehicle control as described for the hot plate test.
-
At specified time points post-administration, re-measure the tail-flick latency.
-
-
Data Analysis:
-
Calculate the %MPE and determine the ED₅₀ as described for the hot plate test.
-
Conclusion
This compound is a potent and selective κ-opioid receptor agonist. While a direct quantitative comparison of its in vitro and in vivo efficacy is hampered by the lack of publicly available data, the established protocols and understanding of its mechanism of action provide a solid foundation for further investigation. The provided experimental frameworks can be utilized to generate the necessary data to fully characterize the pharmacological profile of this compound and to establish a correlation between its in vitro properties and in vivo effects. Such data is essential for advancing the development of GR 89696 as a potential therapeutic agent.
References
Comparative Analysis of GR 89696 Enantiomers: A Guide for Researchers
A comprehensive examination of the stereoselective pharmacology of the potent kappa-opioid receptor agonist, GR 89696, reveals a significant divergence in the activity of its (R)- and (S)-enantiomers. This guide provides a detailed comparison of their binding affinities and functional activities, supported by experimental data and protocols to aid researchers in the fields of pharmacology and drug development.
GR 89696 is a highly selective and potent agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes including pain perception, mood, and addiction.[1] The pharmacological activity of GR 89696 resides almost exclusively in its (R)-enantiomer, also known as GR 103545.[2] In contrast, the (S)-enantiomer exhibits markedly lower affinity for the KOR.[2] This stereoselectivity underscores the critical role of chirality in the interaction between ligands and their receptors.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of the GR 89696 enantiomers.
Table 1: Opioid Receptor Binding Affinity
This table presents the binding affinities (Ki) of the (R)- and (S)-enantiomers of GR 89696 for the human kappa (κ), mu (μ), and delta (δ) opioid receptors. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Enantiomer | κ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (κ vs. μ) | Selectivity (κ vs. δ) |
| (R)-GR 89696 (GR 103545) | 0.02 ± 0.01[3] | ~12 (calculated from 6 x 10²-fold selectivity)[3] | ~400 (calculated from 2 x 10⁴-fold selectivity)[3] | ~600-fold | ~20,000-fold |
| (S)-GR 89696 | Low Affinity[2] | Not Reported | Not Reported | Not Applicable | Not Applicable |
Table 2: Functional Activity (G Protein Activation)
This table would ideally present the potency (EC50) and efficacy (Emax) of the GR 89696 enantiomers in a functional assay, such as the [³⁵S]GTPγS binding assay, which measures G protein activation upon receptor agonism.
| Enantiomer | Potency (EC50, nM) | Efficacy (Emax, % of control) |
| (R)-GR 89696 (GR 103545) | Data Not Available | Data Not Available |
| (S)-GR 89696 | Data Not Available | Data Not Available |
Note: Despite extensive searching, specific EC50 and Emax values from functional assays for the individual enantiomers of GR 89696 could not be located in the available literature. However, GR 89696 (as a racemate) is characterized as a highly potent KOR agonist, and its activity is attributed to the (R)-enantiomer.[1]
Signaling Pathways and Biased Agonism
Activation of the kappa-opioid receptor by an agonist like GR 89696 primarily initiates signaling through the Gi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the receptor's physiological effects.
Another critical aspect of GPCR signaling is the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. The concept of "biased agonism" describes ligands that preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). It is hypothesized that G protein-biased KOR agonists may offer therapeutic benefits with a reduced side-effect profile.[4]
Currently, there is a lack of specific experimental data in the public domain detailing the β-arrestin recruitment profiles of the individual GR 89696 enantiomers. Such studies would be invaluable in determining if either enantiomer exhibits biased agonism.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the analysis of GR 89696 enantiomers.
Caption: Canonical G protein signaling pathway activated by the (R)-enantiomer of GR 89696.
Caption: Logical workflow for the comprehensive pharmacological characterization of GR 89696 enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of the GR 89696 enantiomers for the kappa, mu, and delta opioid receptors.
-
Materials:
-
Cell membranes expressing the human opioid receptor of interest (κ, μ, or δ).
-
Radioligand specific for the receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Unlabeled GR 89696 enantiomers (R and S).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled GR 89696 enantiomers.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled enantiomer.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a standard unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled enantiomer concentration.
-
Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay (Functional Activity)
This assay measures the ability of the GR 89696 enantiomers to activate G proteins, providing a measure of their potency (EC50) and efficacy (Emax) as agonists.
-
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
GR 89696 enantiomers (R and S).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the GR 89696 enantiomers.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the enantiomer.
-
Include wells for basal binding (membranes and GDP only) and non-specific binding (membranes, GDP, and a high concentration of unlabeled GTPγS).
-
Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the assay by rapid filtration and wash the filters with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the logarithm of the enantiomer concentration.
-
Use non-linear regression to determine the EC50 (the concentration of the enantiomer that produces 50% of the maximal response) and the Emax (the maximum response achievable).
-
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]GR103545 in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
A Comparative Guide to Kappa-Opioid Receptor Agonist GR 89696 and Alternatives for Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective strategies for cerebral ischemia is complex and continually evolving. This guide provides an objective comparison of the potent and selective kappa-opioid receptor (KOR) agonist, GR 89696 free base, with alternative neuroprotective agents. The information presented is collated from preclinical studies to assist researchers in making informed decisions for future investigations.
Introduction to GR 89696
GR 89696 is a highly potent and selective agonist for the kappa-opioid receptor.[1] Preclinical studies have demonstrated its neuroprotective effects in animal models of both global and focal cerebral ischemia.[2] Its mechanism of action is centered on the activation of KORs, which are G-protein coupled receptors that modulate neuronal excitability and have been implicated in neuroprotection.
Mechanism of Action: The Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like GR 89696 initiates a cascade of intracellular events aimed at reducing neuronal damage during and after an ischemic event. The receptor is coupled to inhibitory G-proteins (Gi/o).[3] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.
The primary neuroprotective mechanisms include:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in regulating ion channel activity. It directly inhibits voltage-gated calcium channels (N-type and P/Q-type), reducing calcium influx which is a key trigger for excitotoxicity.[5][6][7] Simultaneously, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability.[8][9][10]
-
Activation of Kinase Cascades: KOR activation also leads to the activation of several kinase cascades, including the mitogen-activated protein kinase (MAPK) family members such as ERK1/2, p38, and JNK, which are involved in cellular stress responses and survival pathways.[3]
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from preclinical studies on GR 89696 and its alternatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental models and protocols.
Table 1: Efficacy of GR 89696 in Animal Models of Cerebral Ischemia
| Animal Model | Dosing Regimen | Outcome Measure | Efficacy | Reference |
| Mouse (Permanent MCAO) | 300 µg/kg, s.c. (repeated) | Infarct Volume | 50% reduction | [1][2] |
| Mouse (Permanent MCAO) | 300 µg/kg, s.c. (delayed 6h) | Infarct Volume | 35% reduction | [2] |
| Rat (Permanent MCAO) | 0.1 mg/kg, s.c. | Infarct Volume | 38% reduction | [11] |
| Mongolian Gerbil (Transient Bilateral Carotid Artery Occlusion) | 3-30 µg/kg, s.c. | Hippocampal CA1 Neuronal Loss | Dose-dependent reduction | [1][2] |
Table 2: Efficacy of Alternative Kappa-Opioid Receptor Agonists
| Compound | Animal Model | Dosing Regimen | Outcome Measure | Efficacy | Reference |
| EMD-61569 | Rat (Permanent MCAO) | Not specified | Infarct Volume | No influence | [11] |
| EMD-61747 | Rat (Permanent MCAO) | Not specified | Infarct Volume | No influence | [11] |
| GR86014 | Mongolian Gerbil (Transient Bilateral Carotid Artery Occlusion) | 1 mg/kg, s.c. | Hippocampal CA1 Neuronal Loss | Similar to GR 89696 | [2] |
| GR91272 | Mongolian Gerbil (Transient Bilateral Carotid Artery Occlusion) | 1 mg/kg, s.c. | Hippocampal CA1 Neuronal Loss | Similar to GR 89696 | [2] |
| U-50,488H | Rat (Bilateral Carotid Occlusion) | Pretreatment | Forebrain Edema | Prevented edema | [12] |
Table 3: Efficacy of Non-Opioid Neuroprotective Agents (for context)
| Compound | Mechanism of Action | Animal/Clinical Model | Key Findings | Reference |
| Edaravone | Free radical scavenger | Acute Ischemic Stroke (Clinical) | Improved functional outcomes vs. placebo | [13][14][15][16][17] |
| Citicoline | Membrane stabilizer | Acute Ischemic Stroke (Clinical) | Modest improvement in neurological function |
Experimental Protocols
Replicating studies on neuroprotective agents requires standardized and well-defined experimental models of cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model
This is the most commonly used model for focal cerebral ischemia, mimicking human stroke.
Workflow:
Key Steps:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Vessel Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A monofilament is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of ischemia (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Drug Administration: GR 89696 or the comparator drug is administered at specified time points before, during, or after the ischemic insult.
-
Outcome Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
Four-Vessel Occlusion (4-VO) Model
This model is used to induce global cerebral ischemia.
Key Steps:
-
Day 1: The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra.
-
Day 2: After a recovery period, transient global ischemia is induced by occluding both common carotid arteries with atraumatic clips for a specific duration (e.g., 10-20 minutes).
-
Reperfusion: The clips are removed to allow reperfusion.
-
Drug Administration and Assessment: Similar to the MCAO model, drug administration and subsequent histological and behavioral assessments are performed.
Conclusion
GR 89696 demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia, primarily through its agonistic activity at the kappa-opioid receptor. Its ability to reduce both infarct volume and neuronal loss highlights its promise. However, direct comparative studies against a broader range of neuroprotective agents are limited. The peripherally selective KOR agonists EMD-61569 and EMD-61747 were found to be inactive, suggesting that central nervous system penetration is crucial for the neuroprotective effects of this class of compounds.[11] Further research is warranted to fully elucidate the downstream signaling pathways of GR 89696 and to conduct head-to-head comparisons with other promising neuroprotective candidates to establish its relative efficacy and therapeutic window.
References
- 1. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid mu, delta, and kappa receptor-induced activation of phospholipase C-beta 3 and inhibition of adenylyl cyclase is mediated by Gi2 and G(o) in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid-induced inhibition of voltage-gated calcium channels parallels expression of omega-conotoxin-sensitive channel subtype during differentiation of NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated R-Type Calcium Channel Inhibition via Human μ-, δ-, and κ-opioid Receptors Is Voltage-Independently Mediated by Gβγ Protein Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mu-opioid agonist-induced activation of G-protein-coupled inwardly rectifying potassium current in rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 11. Effects of GR-89696 and the novel peripherally selective OP2 agonists, EMD-61569 and EMD-61747, against focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection from ischemia-induced cerebral edema in the rat by U-50488H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology-asia.org [neurology-asia.org]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of Edaravone Dexborneol versus edaravone for patients with acute ischaemic stroke: a phase II, multicentre, randomised, double-blind, multiple-dose, active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances of Kappa-Opioid Receptor Modulation: A Comparative Analysis of GR 89696 Antagonism by nor-Binaltorphimine
For researchers and professionals in the fields of pharmacology and drug development, understanding the intricate interactions between receptor agonists and antagonists is paramount. This guide provides a detailed comparison of the antagonistic effects of nor-binaltorphimine (nor-BNI) on the potent kappa-opioid receptor (KOR) agonist, GR 89696, relative to other KOR agonists. This analysis is supported by experimental data from in vitro and in vivo studies, offering valuable insights into the potential for differential KOR subtype selectivity.
GR 89696 is a highly selective kappa-opioid receptor agonist, with evidence suggesting a preferential action at the putative κ2 subtype.[1][2] In contrast, nor-binaltorphimine (nor-BNI) is a well-established, highly selective KOR antagonist, often utilized as a research tool to probe the physiological and behavioral effects mediated by KOR activation.[3][4] The interaction between these two compounds reveals a notable distinction in the pharmacological profile of GR 89696.
In Vitro Antagonism: A Weaker Blockade
Radioligand binding and functional assays are fundamental in characterizing the affinity and efficacy of receptor ligands. Studies comparing the ability of nor-BNI to antagonize the effects of GR 89696 with its effects on other KOR agonists, such as U-50,488 and U-69,593, have demonstrated that GR 89696 is notably less sensitive to nor-BNI's antagonistic action.[1] This observation lends support to the hypothesis that GR 89696 may exert its effects through a KOR subtype or conformation that is less susceptible to blockade by nor-BNI.
| Agonist | Antagonist | Assay Type | Key Finding | Reference |
| GR 89696 | nor-Binaltorphimine | In vitro functional assays | Less sensitive to antagonism | [1] |
| U-50,488 | nor-Binaltorphimine | In vitro functional assays | More sensitive to antagonism | [1] |
| U-69,593 | nor-Binaltorphimine | In vitro functional assays | More sensitive to antagonism | [1] |
In Vivo Studies: Corroborating Evidence from Behavioral Models
In vivo experiments in animal models further substantiate the in vitro findings. The antinociceptive (pain-relieving) effects induced by GR 89696 require higher doses of nor-BNI to be effectively blocked compared to the doses needed to antagonize the antinociceptive effects of other kappa agonists. This diminished in vivo sensitivity of GR 89696 to nor-BNI provides further evidence for its distinct pharmacological profile.
| Animal Model | Agonist | Antagonist | Behavioral Assay | Key Finding | Reference |
| Rhesus Monkeys | GR 89696 | nor-Binaltorphimine | Thermal Antinociception | Reduced sensitivity to antagonism | [1] |
| Rhesus Monkeys | U-50,488 | nor-Binaltorphimine | Thermal Antinociception | Higher sensitivity to antagonism | [1] |
| Rhesus Monkeys | U-69,593 | nor-Binaltorphimine | Thermal Antinociception | Higher sensitivity to antagonism | [1] |
Signaling Pathways and Experimental Workflow
The interaction between GR 89696 and nor-BNI at the kappa-opioid receptor can be visualized through their impact on intracellular signaling and the experimental procedures used to measure these effects.
Figure 1. Simplified signaling pathway of GR 89696 and the antagonistic action of nor-BNI.
Figure 2. General experimental workflows for in vitro and in vivo antagonism studies.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of GR 89696 and the antagonistic potency of nor-BNI at the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-KOR cells).
-
Radioligand: [³H]U-69,593.
-
Test compounds: GR 89696, nor-Binaltorphimine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand [³H]U-69,593.
-
For competition binding assays, increasing concentrations of unlabeled GR 89696 are added to displace the radioligand, allowing for the determination of its inhibitory constant (Ki).
-
For antagonism studies, a fixed concentration of nor-BNI is pre-incubated with the membranes before the addition of [³H]U-69,593 and varying concentrations of GR 89696.
-
The incubation is carried out at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data are analyzed to determine the IC50 (concentration of ligand that inhibits 50% of specific binding) and Ki values. In antagonism studies, the shift in the dose-response curve of GR 89696 in the presence of nor-BNI is quantified.
[³⁵S]GTPγS Functional Assay
Objective: To measure the functional activation of G-proteins by GR 89696 and its antagonism by nor-BNI.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: GR 89696, nor-Binaltorphimine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
For antagonism studies, a fixed concentration of nor-BNI is added and incubated with the membranes.
-
Increasing concentrations of GR 89696 are then added to stimulate G-protein activation.
-
[³⁵S]GTPγS is added to the reaction mixture. Upon G-protein activation by the agonist, GDP is exchanged for [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are analyzed to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) of GR 89696 in the absence and presence of nor-BNI. The rightward shift in the dose-response curve indicates the degree of antagonism.
In Vivo Thermal Antinociception (Tail-Flick Test)
Objective: To assess the antinociceptive effects of GR 89696 and their antagonism by nor-BNI in an animal model of acute pain.
Materials:
-
Animal subjects (e.g., mice or rats).
-
GR 89696 and nor-Binaltorphimine solutions for injection.
-
Tail-flick analgesia meter.
Procedure:
-
A baseline tail-flick latency (the time it takes for the animal to withdraw its tail from a heat source) is determined for each animal.
-
A group of animals is pre-treated with a specific dose of nor-BNI (or vehicle control) via an appropriate route of administration (e.g., subcutaneous).
-
After a specified pre-treatment time, different doses of GR 89696 (or vehicle) are administered.
-
At various time points after GR 89696 administration, the tail-flick latency is measured again.
-
An increase in tail-flick latency is indicative of an antinociceptive effect.
-
Dose-response curves for GR 89696 are constructed in the presence and absence of nor-BNI.
-
The degree of antagonism is determined by the rightward shift of the dose-response curve for GR 89696 in the nor-BNI pre-treated group compared to the control group.
Conclusion
The available experimental evidence consistently demonstrates that the effects of the kappa-opioid receptor agonist GR 89696 are less susceptible to antagonism by the selective KOR antagonist nor-binaltorphimine when compared to other standard kappa agonists. This finding has significant implications for the understanding of kappa-opioid receptor pharmacology, suggesting the existence of receptor subtypes or distinct agonist-induced receptor conformations. For researchers in drug development, this highlights the importance of utilizing a range of antagonists to fully characterize the pharmacological profile of novel KOR-targeted compounds. The detailed protocols provided herein offer a foundation for conducting similar comparative studies to further elucidate the complexities of opioid receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Schild (apparent pA2) analysis of a kappa-opioid antagonist in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potency of GR 89696 Free Base: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of GR 89696 free base, a selective kappa opioid receptor (KOR) agonist, against other common KOR agonists, U-50,488 and U-69,593. The information is supported by experimental data from various in vitro assays.
GR 89696 is a potent synthetic agonist for the kappa opioid receptor, a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1] Its efficacy is often evaluated in comparison to other well-established KOR agonists to determine its relative potency and potential as a research tool or therapeutic agent. This guide summarizes key potency data from radioligand binding and functional assays, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Potency of KOR Agonists
The potency of GR 89696 and its counterparts has been determined in several key assays that measure different aspects of ligand-receptor interaction and subsequent cellular response. These include radioligand binding assays to determine binding affinity (Ki), and functional assays such as [³⁵S]GTPγS binding and cAMP inhibition to measure agonist-induced receptor activation.
Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) of GR 89696, U-50,488, and U-69,593 at the kappa opioid receptor. Lower Ki and EC₅₀ values indicate higher potency.
Table 1: Radioligand Binding Affinity (Ki) at the Kappa Opioid Receptor
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| GR 89696 | 0.15 | [³H]U-69,593 | Rhesus monkey brain membranes | [1] |
| U-50,488 | 2.1 | [³H]U-69,593 | Rhesus monkey brain membranes | [1] |
| U-69,593 | 0.43 | [³H]U-69,593 | Rhesus monkey brain membranes | [1] |
Table 2: Functional Potency (EC₅₀) in [³⁵S]GTPγS Binding Assay
| Compound | EC₅₀ (nM) | Cell Line/Tissue | Reference |
| GR 89696 | 1.8 | Rhesus monkey brain membranes | [1] |
| U-50,488 | 53 | Rhesus monkey brain membranes | [1] |
| U-69,593 | 10 | Rhesus monkey brain membranes | [1] |
Table 3: Functional Potency (EC₅₀) in cAMP Inhibition Assay
| Compound | EC₅₀ (nM) | Cell Line | Reference |
| GR 89696 | 9.90 ± 3.6 | HEK 293 | |
| U-50,488 | 51.5 ± 12 | HEK 293 | |
| U-69,593 | Data not available in the same comparative study | - | - |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms underlying the evaluation of GR 89696, the following diagrams illustrate the kappa opioid receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR) or brain tissue homogenates (e.g., from rhesus monkeys).[1][2]
-
Radioligand: [³H]U-69,593, a selective KOR agonist, is commonly used at a concentration near its dissociation constant (Kd).[2]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[2]
-
Procedure:
-
Cell membranes (containing KOR) are incubated with a fixed concentration of the radioligand ([³H]U-69,593) and varying concentrations of the unlabeled test compound (e.g., GR 89696).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[2]
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[2]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Receptor Source: Cell membranes expressing KOR.
-
Reagents:
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP (to ensure G proteins are in an inactive state at baseline)
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP.
-
Varying concentrations of the agonist (e.g., GR 89696) are added, followed by the addition of [³⁵S]GTPγS to initiate the reaction.
-
The mixture is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.
cAMP Inhibition Assay
This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, via the Gαi/o signaling pathway.
-
Cell Line: A cell line expressing the KOR, such as HEK 293 or CHO cells.
-
Procedure:
-
Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated, usually with forskolin, to increase basal cAMP levels.
-
Cells are then treated with varying concentrations of the KOR agonist (e.g., GR 89696).
-
After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log of the agonist concentration. The EC₅₀ value, representing the concentration of the agonist that causes 50% of the maximal inhibition, is calculated from the dose-response curve.
Objective Comparison and Conclusion
The presented data indicates that GR 89696 is a highly potent KOR agonist, exhibiting greater potency than both U-50,488 and U-69,593 in both radioligand binding and [³⁵S]GTPγS functional assays conducted in rhesus monkey brain membranes.[1] Specifically, in binding assays, GR 89696 demonstrates a significantly lower Ki value, indicating a stronger affinity for the kappa opioid receptor. This high affinity translates to high functional potency, as evidenced by its substantially lower EC₅₀ value in the GTPγS binding assay, a direct measure of G protein activation.[1]
In cAMP inhibition assays performed in HEK 293 cells, GR 89696 also shows a lower EC₅₀ value compared to U-50,488, further confirming its high potency in a cellular context. The collective evidence from these diverse assays consistently positions GR 89696 as a more potent KOR agonist than the widely used reference compounds U-50,488 and U-69,593. This makes GR 89696 a valuable tool for researchers investigating the kappa opioid system, particularly when a high-potency agonist is required to elicit robust biological responses. The choice of agonist will ultimately depend on the specific requirements of the experimental design, including desired potency, potential for subtype selectivity, and the specific signaling pathways being investigated.
References
Safety Operating Guide
Proper Disposal of GR 89696 Free Base: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GR 89696 free base, a potent and selective κ₂-opioid receptor agonist. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
Immediate Safety and Logistical Information
This compound is a chlorinated organic compound and a potent opioid receptor agonist.[1][2] Due to its pharmacological activity and chemical properties, it requires careful handling and disposal. The following procedures are based on the Safety Data Sheet (SDS) provided by MedChemExpress and general best practices for the disposal of hazardous chemical waste.[3]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Procedures
The disposal of this compound and any associated contaminated materials must be managed in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated from non-hazardous laboratory waste.
-
This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
-
As a halogenated hydrocarbon, it requires a designated "Halogenated Organic Waste" container.[4]
2. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and chemically resistant container.
-
The label should include the chemical name ("this compound"), the hazard class (e.g., "Toxic," "Potent Compound"), and the date.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Do not dispose of solutions containing this compound down the drain.[1][4] Chlorinated organic compounds are often immiscible with water and can persist in the environment.[1]
4. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate in the "Halogenated Organic Liquid Waste" container.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
6. Final Disposal:
-
All collected waste containers must be disposed of through a licensed hazardous waste disposal company.
-
Ensure that all containers are properly labeled and sealed before collection.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₁₉H₂₅Cl₂N₃O₃ | [1] |
| Molecular Weight | 414.33 g/mol | [1] |
| CAS Number | 126766-31-2 | [2] |
| Storage (Solid) | 4°C, sealed, away from moisture | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling GR 89696 free base
For researchers, scientists, and drug development professionals, the following provides immediate, essential guidance for the safe handling and disposal of GR 89696 free base, a potent kappa-opioid receptor agonist.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Respiratory Protection | A fit-tested N95 or P100 respirator is recommended to prevent inhalation of airborne particles, especially when handling the powdered form. |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Double nitrile gloves are recommended to minimize the risk of skin contact. |
| Body Protection | A disposable lab coat or a Tyvek suit should be worn to prevent contamination of personal clothing. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Designated Areas: Clearly designate specific areas for the handling and storage of this compound to prevent cross-contamination.
Standard Operating Procedures (SOPs):
-
Weighing: Use anti-static tools and conduct weighing within a containment system to minimize the dispersion of the powder.
-
Spill Management: Have an opioid-specific spill kit readily available. In case of a spill, evacuate non-essential personnel, use absorbent pads, and decontaminate surfaces with soap and water. Avoid using bleach as it may aerosolize powders.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after handling this compound.
Disposal:
-
All waste materials, including contaminated PPE, disposable labware, and excess compound, should be collected in a designated, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and have the compound's information available.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
